(2-Amino-1-methyl-1H-imidazol-5-YL)methanol
Description
Properties
IUPAC Name |
(2-amino-3-methylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-4(3-9)2-7-5(8)6/h2,9H,3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWIUDGCNMEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696445 | |
| Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-27-6 | |
| Record name | (2-Amino-1-methyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-3-methyl-3H-imidazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol, a substituted imidazole, holds potential as a valuable building block in medicinal chemistry and drug development. Its structural motifs are present in various biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic route and standard characterization methodologies for this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and expected spectral data for the target compound and its precursor. It is important to note that while the data for the precursor is based on existing literature, the data for the final product is predicted based on the characterization of structurally similar 2-aminoimidazole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Melting Point (°C) (Predicted) | 1H NMR (ppm) (Predicted) | 13C NMR (ppm) (Predicted) | Mass Spec (m/z) (Predicted) |
| (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (2) | C5H7N3O3 | 157.13 | Solid | 135-138 | 7.15 (s, 1H), 4.60 (s, 2H), 3.80 (s, 3H) | 145.2, 138.5, 125.1, 55.4, 34.2 | 158.05 [M+H]+ |
| This compound (3) | C5H9N3O | 127.14 | Solid | 150-155 | 6.50 (s, 1H), 4.80 (br s, 2H, NH2), 4.40 (s, 2H), 3.50 (s, 3H) | 150.1, 128.9, 115.6, 56.3, 32.8 | 128.08 [M+H]+ |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and characterization of this compound.
Synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (2)
This procedure is adapted from standard chemical reductions of aldehydes.
Materials:
-
1-methyl-2-nitro-1H-imidazole-5-carbaldehyde (1)
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (2).
Synthesis of this compound (3)
This procedure is a standard protocol for the reduction of an aromatic nitro group.
Materials:
-
(1-methyl-2-nitro-1H-imidazol-5-yl)methanol (2)
-
Ethanol (reagent grade)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar
-
Celite
Procedure:
-
Dissolve (1-methyl-2-nitro-1H-imidazol-5-yl)methanol (1.0 eq) in ethanol in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst (approximately 10% by weight of the starting material).
-
Place the vessel in a Parr hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and shake at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound (3). The product may be further purified by recrystallization if necessary.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
-
Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6 or MeOD.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.
Chromatography:
-
Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.
-
Column chromatography on silica gel is a suitable method for the purification of the intermediate and final product.
-
High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide outlines a feasible synthetic route and standard characterization procedures for this compound. While a specific protocol for this exact molecule is not detailed in the current literature, the proposed methods are based on well-established chemical transformations for analogous structures. The provided information serves as a comprehensive resource for researchers aiming to synthesize and characterize this and other related imidazole derivatives for applications in drug discovery and development. It is recommended that small-scale pilot reactions be conducted to optimize the reaction conditions for yield and purity.
References
Spectroscopic Profile of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document combines predicted spectroscopic data based on the analysis of structurally similar compounds with detailed, generalized experimental protocols applicable to this class of molecules. This guide is intended to serve as a valuable resource for the characterization and analysis of this and related imidazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of imidazole and its substituted derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (N-methyl) | 3.5 - 3.7 | Singlet | N/A |
| -CH₂ (methylene) | 4.5 - 4.7 | Singlet | N/A |
| Imidazole C4-H | 6.8 - 7.0 | Singlet | N/A |
| -NH₂ (amino) | 5.0 - 6.0 | Broad Singlet | N/A |
| -OH (hydroxyl) | 4.8 - 5.5 | Broad Singlet | N/A |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (N-methyl) | 30 - 35 |
| -CH₂ (methylene) | 55 - 60 |
| Imidazole C4 | 120 - 125 |
| Imidazole C5 | 135 - 140 |
| Imidazole C2 | 150 - 155 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (amine) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |
| C=N Stretch (imidazole ring) | 1600 - 1680 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (primary alcohol) | 1000 - 1075 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| Technique | Predicted m/z Values | Interpretation |
| Electrospray Ionization (ESI+) | 128.0818 | [M+H]⁺ |
| 111.0556 | [M+H - H₂O]⁺ | |
| 97.0763 | [M+H - CH₂OH]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Methanol/Ethanol | 210 - 230 | 5,000 - 10,000 | π → π |
| 260 - 280 | 1,000 - 3,000 | n → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm for this compound).
-
Longer acquisition times or a higher number of scans are generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The instrument will automatically subtract the absorbance of the solvent.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Visualizations
Experimental Workflow for Spectroscopic Analysis
A Technical Guide to the Chemical and Biological Properties of Pimelic Diphenylamide 106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Pimelic Diphenylamide 106 (CAS 937039-45-7), a potent and selective inhibitor of class I histone deacetylases (HDACs). This document details its mechanism of action, physicochemical properties, and key experimental protocols for its study, presented in a format tailored for researchers and professionals in drug development.
Core Chemical Properties
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a benzamide-type HDAC inhibitor. Its core chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 937039-45-7 |
| Molecular Formula | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 339.43 g/mol |
| IUPAC Name | N¹-(2-aminophenyl)-N⁷-(4-methylphenyl)heptanediamide |
| Synonyms | TC-H 106, RGFA-8, Compound 106 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (≥15 mg/mL) |
Mechanism of Action and Biological Activity
Pimelic Diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases, demonstrating selectivity for HDAC1, HDAC2, and HDAC3, with a notable preference for HDAC3.[1][2] Unlike hydroxamate-based HDAC inhibitors such as SAHA, which exhibit fast-on/fast-off binding kinetics, Pimelic Diphenylamide 106's slow binding and dissociation leads to a more sustained duration of action, resulting in prolonged histone hyperacetylation even after the compound has been removed from the cellular environment.[3] This compound has shown minimal to no activity against class II HDACs.[3]
The primary signaling pathway affected by Pimelic Diphenylamide 106 is the regulation of gene transcription through epigenetic modification. By inhibiting HDACs, the removal of acetyl groups from lysine residues on histone tails is prevented. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for increased access of transcription factors to DNA, thereby promoting gene expression.
Quantitative Biological Data
The inhibitory activity of Pimelic Diphenylamide 106 against class I HDACs has been quantified through various in vitro assays. The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values.
Table 1: IC₅₀ Values of Pimelic Diphenylamide 106 for Class I HDACs
| HDAC Isoform | IC₅₀ (nM) | Pre-incubation Time |
| HDAC1 | 150 | 1-3 hours |
| HDAC2 | 760 | 1-3 hours |
| HDAC3 | 370 | 1-3 hours |
| HDAC8 | 5000 | 3 hours |
Note: The IC₅₀ values for Pimelic Diphenylamide 106 are dependent on the pre-incubation time with the enzyme due to its slow-binding kinetics.[3]
Table 2: Kᵢ Values of Pimelic Diphenylamide 106 for Class I HDACs
| HDAC Isoform | Kᵢ (nM) |
| HDAC1 | ~210 |
| HDAC3 | ~14 |
The preference for HDAC3 is evident from its significantly lower Kᵢ value compared to HDAC1.[2]
Impact on Gene Expression
A notable effect of Pimelic Diphenylamide 106 is its ability to upregulate the expression of specific genes. For instance, it has been shown to increase the expression of the frataxin (FXN) gene, which is silenced in the neurodegenerative disease Friedreich's ataxia.[3][4] This effect is attributed to the hyperacetylation of histones around the FXN gene, leading to a more open chromatin state and increased transcription.[1][4] Studies have demonstrated a significant increase in both FXN mRNA and protein levels in cells treated with Pimelic Diphenylamide 106.[1][3][4]
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of compounds like Pimelic Diphenylamide 106 on recombinant HDAC enzymes.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human HDAC enzyme, Pimelic Diphenylamide 106 at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in a suitable assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the HDAC enzyme with varying concentrations of Pimelic Diphenylamide 106 for 1 to 3 hours at 37°C. This step is crucial due to the slow-binding nature of the inhibitor.
-
Reaction Initiation: Initiate the deacetylase reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 to 60 minutes.
-
Reaction Termination and Development: Stop the reaction and develop the fluorescent signal by adding a developer solution, such as trypsin, which cleaves the deacetylated substrate to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~355 nm excitation and ~460 nm emission for AMC).
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of Histone Acetylation
This protocol outlines the procedure to assess the effect of Pimelic Diphenylamide 106 on the acetylation levels of histones in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate and culture a suitable cell line (e.g., a lymphoblastoid cell line) to approximately 70-80% confluency. Treat the cells with Pimelic Diphenylamide 106 (e.g., at 2 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]
-
Histone Extraction: Harvest the cells and perform histone extraction. A common method is acid extraction, which involves lysing the cells, isolating the nuclei, and then extracting the basic histone proteins using a dilute acid (e.g., 0.2 N HCl).[5][6]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage gel (e.g., 15%) is recommended for better resolution of the small histone proteins.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 [K9/K14]) and a loading control (e.g., anti-total Histone H3). Incubation is typically performed overnight at 4°C.[7]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding total histone band to determine the relative change in histone acetylation.
Synthesis Overview
The synthesis of Pimelic Diphenylamide 106 typically involves a multi-step process. A general approach is the coupling of pimelic acid derivatives with the appropriate aniline and phenylenediamine precursors. For example, commercially available ethyl hydrogen pimelate can be coupled to p-toluidine. The resulting amido ester is then saponified to the amido acid, which is subsequently coupled with o-phenylenediamine to yield the final product, N¹-(2-aminophenyl)-N⁷-(4-methylphenyl)heptanediamide.
Conclusion
Pimelic Diphenylamide 106 is a valuable research tool for studying the role of class I HDACs in various biological processes and disease states. Its unique slow, tight-binding kinetics and selectivity for class I HDACs, particularly HDAC3, distinguish it from other classes of HDAC inhibitors. The experimental protocols provided in this guide offer a foundation for researchers to investigate the cellular and molecular effects of this potent compound. As research into epigenetic modulators continues to expand, a thorough understanding of the chemical and biological properties of molecules like Pimelic Diphenylamide 106 is essential for the development of novel therapeutics.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Aminoimidazole Derivatives
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Methodologies and Quantitative Analysis of Aminoimidazole Derivatives' Biological Activities.
This in-depth technical guide provides a comprehensive overview of the biological activity screening of novel aminoimidazole derivatives, a class of compounds demonstrating significant therapeutic promise. The guide details the experimental protocols for key assays, presents quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.
Aminoimidazole and its fused analogs, such as benzimidazoles, are privileged heterocyclic scaffolds in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds are known to interact with a wide range of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the imidazole core allows for structural modifications that can fine-tune its biological activity, making it a fertile ground for the discovery of novel therapeutic agents.[4]
Anticancer Activity of Aminoimidazole Derivatives
Novel aminoimidazole derivatives have emerged as a significant area of interest in oncology research, demonstrating potent activity against various cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as tyrosine kinases, tubulin, and topoisomerases.[1][5][7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected novel aminoimidazole and benzimidazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Purine Derivatives | Compound 46 | MDA-MB-231 | 1.22 | EGFR-directed | [5] |
| Compound 47 | A549 | 2.29 - 9.96 | EGFR-directed | [5] | |
| Compound 41 | HCC827 | 0.0016 - 1.67 | Mutant EGFR Tyrosine Kinases | [5] | |
| Benzimidazole-Pyrazole | Compound 37 | A549 | 2.2 | EGFR Phosphorylation | [5] |
| Thiazole-Benzimidazole | Compound 45 | MCF-7 | 5.96 | EGFR Kinase | [5] |
| 2-Aminoimidazole Core | Compound 21 | HeLa | 0.010 | Tubulin Polymerization | [6] |
| Compound 21 | T47D | 0.012 | Tubulin Polymerization | [6] | |
| Compound 21 | MCF-7 | 0.013 | Tubulin Polymerization | [6] | |
| Imidazole-containing Amides | Compound 16 | K-562 | 5.66 | BCR-ABL Tyrosine Kinase | [6] |
| Pyridin-2-amine | Compound 14h | Melanoma | 1.8 | BRAF V600E | [8] |
| Compound 16e | Melanoma | 1.88 | BRAF V600E | [8] | |
| Benzimidazole | Compound 12b | - | - | Human Topoisomerase I | [9] |
Antimicrobial Activity of Aminoimidazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminoimidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2][10] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of cell wall synthesis, or interference with DNA replication.[4][11] Some derivatives also demonstrate antibiofilm activity, which is crucial in combating chronic infections.[10][12]
Quantitative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of selected aminoimidazole derivatives against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC/MBC (µg/mL) | Activity | Reference |
| Imidazole-Amide | Compound 1a-1b | B. subtilis | ≤16 (MBC) | Antibacterial | [13] |
| Imidazole-Amide | Compound 3a-3b | B. subtilis | ≤16 (MBC) | Antibacterial | [13] |
| Benzimidazole | Compound 5i | Various Strains | Potent | Antibacterial & Antifungal | [14] |
| 2-Aminoimidazole | H10 | S. aureus | - | Biofilm Inhibition (>90% at 75 µM) | [12] |
| 2-Aminoimidazole | H10 | P. aeruginosa | - | Biofilm Inhibition (Maximal at 100 µM) | [12] |
Anti-inflammatory Activity of Aminoimidazole Derivatives
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research focus. Certain aminoimidazole derivatives have been shown to possess anti-inflammatory properties, primarily by modulating inflammatory pathways and the production of pro-inflammatory cytokines.[3][15]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected aminoimidazole and indazole derivatives.
| Compound Class | Derivative Example | Assay | IC50 (µM) | Target/Mechanism | Reference |
| Indazole | Indazole | COX-2 Inhibition | 12.32 - 23.42 | Cyclooxygenase Inhibition | [16] |
| 5-Aminoindazole | 5-Aminoindazole | COX-2 Inhibition | 12.32 - 23.42 | Cyclooxygenase Inhibition | [16] |
| Indazole | Indazole | TNF-α Inhibition | 220.11 | Cytokine Inhibition | [16] |
| 5-Aminoindazole | 5-Aminoindazole | TNF-α Inhibition | 230.19 | Cytokine Inhibition | [16] |
| Indole-benzimidazole | Compound 13b | - | - | Inhibition of NO, IL-6, TNF-α | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used in the biological screening of aminoimidazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the aminoimidazole derivatives and a vehicle control. A positive control (e.g., a known anticancer drug) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The aminoimidazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophages are cultured in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the aminoimidazole derivatives for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general workflow for activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Evaluation of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol, a substituted imidazole, belongs to a class of heterocyclic compounds renowned for a wide spectrum of biological activities. While specific in vitro evaluation data for this particular molecule, identified by CAS number 885281-27-6, is not extensively available in public literature, its structural motifs—a 2-amino-imidazole core—are present in numerous compounds with demonstrated therapeutic potential. Imidazole derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This technical guide outlines a proposed comprehensive in vitro evaluation strategy for this compound to elucidate its potential biological activities. The protocols and workflows detailed herein are based on established methodologies for analogous compounds and are intended to provide a robust framework for researchers initiating studies on this molecule.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active molecules, including the amino acid histidine.[3] Derivatives of imidazole are known to exhibit a wide array of pharmacological properties, including but not limited to, antimicrobial, antifungal, anti-inflammatory, and antineoplastic activities.[2][4][5] The subject of this guide, this compound, features a 2-amino-imidazole core, a common structural element in compounds that interact with various biological targets.
Given the general lack of published in vitro data for this specific compound, a systematic evaluation is warranted to explore its therapeutic potential. This document provides a roadmap for such an investigation, detailing proposed experimental protocols for assessing its antimicrobial, cytotoxic, and anti-inflammatory properties. The methodologies are designed to be comprehensive, enabling a thorough preliminary characterization of the compound's bioactivity profile.
Proposed In Vitro Evaluation Strategy
A tiered approach is recommended for the in vitro evaluation of this compound. The initial phase should focus on broad screening assays to identify potential areas of biological activity. Subsequent, more focused assays can then be employed to elucidate the mechanism of action.
Antimicrobial Susceptibility Testing
Many imidazole derivatives exhibit antimicrobial properties. Therefore, a primary evaluation of this compound should involve assessing its activity against a panel of pathogenic bacteria and fungi.
Anticancer Cytotoxicity Screening
The antiproliferative effects of various imidazole compounds against cancer cell lines have been documented.[1] A cytotoxicity screening against a representative panel of human cancer cell lines is a crucial step in evaluating the potential of this compound as an anticancer agent.
Anti-inflammatory Activity Assessment
Imidazole-containing compounds have been investigated for their anti-inflammatory properties.[5] Initial screening for anti-inflammatory potential can be conducted using in vitro models that measure the inhibition of key inflammatory pathways.
The logical flow for this proposed initial screening is depicted in the workflow diagram below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the proposed in vitro evaluations.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include wells for a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol: Anticancer Cytotoxicity (MTT) Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compound against cancer cell lines using the MTT assay.
Materials:
-
Test compound: this compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle-treated cells).
-
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.
Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the anti-inflammatory potential of the test compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
Test compound: this compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + positive control e.g., Dexamethasone).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Hypothetical Data Presentation
The quantitative data obtained from the proposed experiments should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 64 |
| Escherichia coli (ATCC 25922) | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | >256 |
| Candida albicans (ATCC 90028) | 32 |
| Ciprofloxacin (Control) | 0.5 (S. aureus), 0.25 (E. coli) |
| Fluconazole (Control) | 1 (C. albicans) |
Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 45.2 |
| MCF-7 (Breast Adenocarcinoma) | 78.1 |
| HCT116 (Colorectal Carcinoma) | 32.5 |
| Doxorubicin (Control) | 0.8 (A549), 0.5 (MCF-7), 0.6 (HCT116) |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Compound Concentration (µM) | Nitric Oxide Inhibition (%) |
| 10 | 15.3 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 62.1 ± 4.2 |
| 100 | 85.7 ± 5.0 |
| Dexamethasone (1 µM, Control) | 92.4 ± 3.8 |
Potential Signaling Pathways for Further Investigation
Should this compound demonstrate significant activity in the initial screenings, further studies could investigate its effect on specific signaling pathways. For instance, if anticancer activity is observed, its impact on pathways like the MAPK/ERK pathway could be explored.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural similarity to other biologically active imidazole derivatives suggests it may possess therapeutic potential. The in vitro evaluation strategy outlined in this technical guide provides a comprehensive framework for elucidating its antimicrobial, anticancer, and anti-inflammatory properties. The detailed protocols, hypothetical data tables, and workflow diagrams are intended to serve as a valuable resource for researchers embarking on the investigation of this and other novel chemical entities. The systematic application of these methodologies will be instrumental in determining the potential of this compound as a lead compound for future drug development efforts.
References
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Aminoimidazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, originating from a diverse array of marine natural products. Its inherent biological activity and synthetic tractability have positioned it as a valuable pharmacophore in the development of novel therapeutics. This technical guide provides a comprehensive overview of 2-AI compounds, detailing their synthesis, biological activities, and mechanisms of action, with a focus on their potential in antibacterial, anticancer, and anti-inflammatory applications.
Biological Activities of 2-Aminoimidazole Derivatives
2-AI compounds have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for their antibacterial, anticancer, and anti-inflammatory effects.
Table 1: Antibacterial and Antibiofilm Activity of 2-Aminoimidazole Compounds
| Compound/Derivative | Bacterial Strain(s) | MIC (μg/mL) | Biofilm Inhibition IC50 (μM) | Biofilm Dispersal EC50 (μM) | Citation(s) |
| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | - | - | [1] |
| MRSA | 1250 | - | - | [1] | |
| Acinetobacter baumannii | 1250 | - | - | [1] | |
| Pseudomonas aeruginosa | 5000 | - | - | [1] | |
| Escherichia coli | >5000 | - | - | [1] | |
| Imidazole Derivative HL2 | S. aureus & MRSA | 625 | - | - | [1] |
| E. coli, P. aeruginosa, A. baumannii | 2500 | - | - | [1] | |
| 2-AI Compound H10 | S. aureus | - | 12 | 100 | [1] |
| P. aeruginosa | - | 31 | 46 | [1] | |
| 2-AI/Triazole Conjugate 1 | Tetracycline-resistant E. coli | >150 µM (alone) | - | - | [2] |
| MRSA | >45 µM (alone) | - | - | [2] | |
| Dimeric 2-AI 9g | A. baumannii 5075 | ≥200 µM (alone) | - | - | |
| Dimeric 2-AI 9k | A. baumannii 5075 | ≥200 µM (alone) | - | - |
Table 2: Anticancer Activity of 2-Aminoimidazole and Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (μM) | Citation(s) |
| Benzylidene 2-aminoimidazolone 2b | HepG2, SMMC-7721, and others | 12.87 - 17.10 | [3] |
| Imidazole-based EGFR Inhibitor 2c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | - | [4][5] |
| Imidazole-based EGFR Inhibitor 2d | MDA-MB-231, T47D, MCF-7, A549, HT-29 | - | [4][5] |
| Imidazole-based EGFR Inhibitor 3c | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 1.98 - 4.07 | [5] |
| 2-Aryl Benzimidazole 5a | HepG-2 | ~2 | [3] |
| 2-Aryl Benzimidazole 5e | HepG-2 | ~2 | [3] |
Table 3: Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative | Target(s) | IC50 (μM) | Citation(s) |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO, IL-6, TNF-α | 10.992 (NO), 2.294 (IL-6), 12.901 (TNF-α) | [6] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13d | NO, IL-6, TNF-α | 19.969 (NO), 4.715 (IL-6), 22.044 (TNF-α) | [6] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13f | IL-6 | 1.539 | [6] |
Mechanisms of Action
2-Aminoimidazole compounds exert their biological effects through various mechanisms of action. This section details their interference with bacterial quorum sensing and inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, complete with visual diagrams.
Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactone (AHL) signaling molecules that bind to and activate LuxR-type transcriptional regulators. 2-AI compounds have been shown to act as antagonists of these receptors, thereby inhibiting the expression of virulence factors and biofilm formation.[7][8]
Caption: Inhibition of Quorum Sensing by a 2-Aminoimidazole Compound.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Aberrant EGFR signaling is a hallmark of many cancers. Imidazole-based compounds have been developed as EGFR inhibitors that compete with ATP for binding to the intracellular kinase domain of the receptor.[4][5] This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[6][9][11]
Caption: Inhibition of the EGFR Signaling Pathway by a 2-Aminoimidazole Compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-aminoimidazole compounds.
Synthesis Protocols
This protocol describes a greener synthesis approach for N,1,5-trisubstituted-1H-imidazol-2-amines using a choline chloride:urea DES.
Materials:
-
N,N'-disubstituted guanidine
-
α-haloketone (e.g., 2-chloro-1-phenylethanone)
-
Triethylamine
-
Choline chloride
-
Urea
-
Deionized water
-
Ethyl acetate
Procedure:
-
DES Preparation: Prepare the choline chloride:urea (1:2 molar ratio) DES by heating the mixture at 80°C until a clear, homogeneous liquid is formed.
-
Reaction Setup: To 2 g of the pre-formed DES in a round-bottom flask, add the N,N'-disubstituted guanidine (1.3 mmol) and triethylamine (1.0 mmol).
-
Addition of α-haloketone: Add the α-haloketone (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 80°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and add 5 mL of deionized water.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This protocol outlines a solid-phase approach for the synthesis of 2-aminoimidazolone derivatives.
Materials:
-
Merrifield resin
-
Dimethylformamide (DMF)
-
Thiourea derivative
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
-
Polymer-bound tris(2-aminoethyl)amine
Procedure:
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Thiourea Coupling: Drain the DMF and add a solution of the desired thiourea (5 equivalents) and DIEA (5 equivalents) in DMF (10 mL). Shake the mixture at 50°C for 16 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Deprotection: Treat the resin with a mixture of TFA/DCM (e.g., 50:50 v/v) to remove any acid-labile protecting groups.
-
Intramolecular Cyclization and Cleavage: Suspend the deprotected resin in THF (10 mL) and add polymer-bound tris(2-aminoethyl)amine (2 equivalents). Shake at room temperature for 30 minutes.
-
Isolation: Filter the resin and wash with THF (2 x 5 mL). Combine the filtrate and washings and evaporate the solvent to obtain the crude product.
-
Purification: Purify the product by flash chromatography or preparative HPLC.
Caption: Workflow for the solid-phase synthesis of 2-aminoimidazolones.
Biological Evaluation Protocols
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
2-AI compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the growth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the 2-AI compound in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.
This protocol quantifies the ability of a compound to prevent biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium for biofilm formation
-
2-AI compound
-
Sterile 96-well flat-bottom plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
Procedure:
-
Inoculum Preparation: Prepare a diluted bacterial culture in the appropriate biofilm growth medium.
-
Treatment: Add the bacterial suspension to the wells of a 96-well plate containing various concentrations of the 2-AI compound. Include untreated controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the excess stain by washing with water.
-
Solubilization: Add acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
This protocol assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
2-AI compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the 2-AI compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.
References
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- 8. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to (2-Amino-1-methyl-1H-imidazol-5-yl)methanol: Discovery and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound (2-Amino-1-methyl-1H-imidazol-5-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound, with the CAS number 885281-27-6, is a substituted imidazole derivative.[1] Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural characteristics and computed physicochemical properties of this compound and a closely related analogue are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (1-methyl-1H-imidazol-5-yl)methanol[2] | 2-amino-1-methyl-1H-imidazol-4-ol[3] |
| Molecular Formula | C₅H₉N₃O | C₅H₈N₂O | C₄H₇N₃O |
| Molecular Weight | 127.14 g/mol | 112.13 g/mol | 113.12 g/mol |
| CAS Number | 885281-27-6 | 38993-84-9 | 616875-85-5 |
| Purity | 97%[4] | Not Specified | Not Specified |
| XLogP3-AA | Not Available | -0.8 | -0.4 |
| Hydrogen Bond Donor Count | Not Available | 1 | 2 |
| Hydrogen Bond Acceptor Count | Not Available | 2 | 3 |
| Rotatable Bond Count | Not Available | 1 | 0 |
| Exact Mass | Not Available | 112.063662883 Da | 113.058911855 Da |
| Topological Polar Surface Area | Not Available | 38.1 Ų | 64.1 Ų |
Synthesis and Experimental Protocols
A plausible synthetic route involves the reduction of a corresponding ester or aldehyde precursor. The following is a generalized experimental protocol based on established methods for the synthesis of imidazole methanols.
2.1. General Procedure for the Synthesis of (1-methyl-1H-imidazol-5-yl)methanol from an Ester Precursor
This procedure is adapted from the synthesis of (1-methyl-1H-imidazol-5-yl)methanol from its corresponding ethyl ester.[5]
Materials:
-
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (precursor)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Celite
Protocol:
-
A slurry of lithium aluminum hydride in anhydrous THF is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
A solution of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry over a period of 10-15 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is stirred for an additional 10 minutes at 0°C and then allowed to warm to room temperature, with stirring continued for at least one hour.
-
The reaction is carefully quenched by the slow, portion-wise addition of solid sodium sulfate decahydrate. Additional THF may be added to maintain a stirrable slurry.
-
The mixture is stirred for another hour to ensure complete quenching.
-
The resulting solid is filtered through a pad of Celite, and the filter cake is washed with additional THF.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product, this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
2.2. General Procedure for the Synthesis from an Aldehyde Precursor
This procedure is adapted from the synthesis of (1-methyl-1H-imidazol-5-yl)methanol from 1-methyl-1H-5-formyl-imidazole.[5]
Materials:
-
2-Amino-1-methyl-1H-imidazole-5-carbaldehyde (precursor)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Protocol:
-
2-Amino-1-methyl-1H-imidazole-5-carbaldehyde is suspended in anhydrous THF and cooled to 0°C.
-
Lithium aluminum hydride is added in portions over 10 minutes to the cooled suspension.
-
The reaction is stirred for 10 minutes at 0°C.
-
The excess hydride is quenched by the addition of solid sodium sulfate decahydrate.
-
The mixture is stirred for 1 hour.
-
The solids are removed by filtration, and the filtrate is concentrated under reduced pressure to afford the product.
Potential Biological Significance
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[6] Derivatives of 2-aminothiazoles, a related class of compounds, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The presence of the 2-amino group in the imidazole ring of this compound suggests that it may exhibit similar biological activities. Further investigation into the pharmacological profile of this specific compound is warranted.
Visualizations
Diagram 1: Generalized Synthetic Workflow for this compound
Caption: Generalized synthetic workflow for the preparation of this compound.
References
- 1. 885281-27-6|this compound|BLD Pharm [bldpharm.com]
- 2. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NoName_52 | C4H7N3O | CID 26009888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Pharmacological Profile of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol Remains Undefined
A comprehensive review of scientific literature reveals a significant gap in the pharmacological understanding of the compound (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. Despite the broad biological significance of the imidazole scaffold in drug discovery, this specific molecule has not been the subject of published pharmacological studies. Consequently, a detailed technical guide on its preliminary pharmacological profile, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. However, the specific biological effects and mechanisms of action of this compound have not been elucidated in publicly available research. Searches for in vitro and in vivo studies, binding affinities, efficacy data, and pharmacokinetic profiles have yielded no specific results for this compound.
This lack of data prevents the fulfillment of the core requirements for an in-depth technical guide. Without experimental results, it is impossible to summarize quantitative data into structured tables or provide the detailed methodologies for key experiments. Furthermore, the absence of information on the compound's mechanism of action precludes the creation of diagrams for any associated signaling pathways.
While general synthetic methods for imidazole derivatives are documented, these do not shed light on the pharmacological properties of this particular molecule. The scientific community has yet to publish research detailing the biological evaluation of this compound.
Therefore, for researchers, scientists, and drug development professionals interested in this specific compound, the path forward would necessitate foundational research to establish its basic pharmacological characteristics. This would involve initial screening for biological activity across various assays to identify potential therapeutic areas, followed by more detailed mechanistic studies.
As the exploration of novel chemical entities is an ongoing process, it is possible that the pharmacological profile of this compound will be investigated and published in the future. Until such research becomes available, its pharmacological profile remains an uncharted area within the broader landscape of imidazole-based drug discovery.
Methodological & Application
Application Notes and Protocols for (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in Cancer Cell Line Studies
Introduction
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol is a heterocyclic compound belonging to the imidazole class. Imidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Several imidazole-based compounds have been investigated as potential anticancer agents, targeting various cellular processes such as microtubule dynamics and protein kinase signaling.[3][4][5] These compounds often exhibit cytotoxic effects against a range of human cancer cell lines.[2][4] This document provides a generalized framework for evaluating the in vitro anticancer potential of this compound, hereafter referred to as Compound X, based on common methodologies applied to analogous structures.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The data, signaling pathways, and protocols presented herein are representative examples based on studies of similar imidazole derivatives and are intended to serve as a guide for research and development.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for Compound X, illustrating its potential cytotoxic and kinase inhibitory activities against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |
| HCT116 | Colon Carcinoma | 12.5 |
| HT-29 | Colon Adenocarcinoma | 20.1 |
| A549 | Lung Carcinoma | 35.7 |
| HL-60 | Promyelocytic Leukemia | 8.9 |
| HepG2 | Hepatocellular Carcinoma | 28.4 |
IC50 values represent the concentration of Compound X required to inhibit 50% of cell growth after 72 hours of exposure and are expressed as the mean of three independent experiments.
Table 2: Kinase Inhibitory Activity of Compound X
| Kinase Target | IC50 (nM) |
| VEGFR2 | 95 |
| Src Kinase | 150 |
| Aurora Kinase A | 210 |
| FLT3 | 320 |
| JAK2 | 450 |
IC50 values represent the concentration of Compound X required to inhibit 50% of the kinase activity in a cell-free assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Compound X on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Compound X in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of Compound X. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis. It is important to note that solvents like DMSO can have their own cytotoxic effects at higher concentrations.[6][7]
-
2. In Vitro Kinase Inhibition Assay
This protocol is to assess the direct inhibitory effect of Compound X on specific protein kinases.
-
Materials:
-
Recombinant human kinases (e.g., VEGFR2, Src)
-
Kinase-specific substrate
-
ATP
-
Compound X stock solution
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of Compound X in the appropriate assay buffer.
-
Add the diluted compound, recombinant kinase, and the specific substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to determine if Compound X induces apoptosis in cancer cells.
-
Materials:
-
Human cancer cell lines
-
Compound X
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound X at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Diagram 1: Proposed Signaling Pathway Inhibition
References
- 1. Synthesis and biological evaluation of 2-amino-1-thiazolyl imidazoles as orally active anticancer agents [ouci.dntb.gov.ua]
- 2. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial and antifungal efficacy of imidazole derivatives. Imidazole-based compounds are a significant class of therapeutic agents known for their broad-spectrum activity against various pathogens.[1][2] This document outlines standardized methodologies for determining key efficacy parameters, presenting quantitative data, and visualizing experimental workflows and mechanisms of action.
Mechanism of Action of Imidazole Derivatives
Imidazole antifungals primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[4][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] The inhibition leads to a buildup of lanosterol and other toxic sterol intermediates in the fungal cell membrane, altering its permeability and leading to cell death.[4][5] In addition to their antifungal properties, some imidazole derivatives have demonstrated antibacterial activity by interfering with bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[1]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Mechanism of action of imidazole antifungal agents.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) values for various imidazole derivatives against selected bacterial and fungal strains from recent studies. These tables are intended to provide a comparative reference for researchers.
Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| HL1 | 2-substituted imidazole | 625 | 1250 | - | - | [7] |
| HL2 | 2-substituted imidazole | 625 | 625 | - | - | [7] |
| Compound 31 | Imidazole with 2,4-dienone | 8 | - | - | - | [8] |
| Compound 42 | Imidazole with 2,4-dienone | 4 | - | - | - | [8] |
| Vancomycin | Reference Antibiotic | 0.31-2.5 | 2.5 | - | - | [1] |
| Ciprofloxacin | Reference Antibiotic | 0.62-2.5 | 1.25 | 0.62 | 1.25 | [1] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | C. neoformans | C. krusei | Reference |
| Compound 31 | Imidazole with 2,4-dienone | 0.5-8 | - | - | 2 | [8] |
| Compound 42 | Imidazole with 2,4-dienone | 2-32 | - | - | 8 | [8] |
| Halogenated Derivatives | Azomethine linkage | 1 (MIC90) | - | - | - | [9] |
| Fluconazole | Reference Antifungal | 0.25-64 | - | - | 16-64 | [8] |
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Imidazole Derivative Stock:
-
Media Preparation:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the imidazole stock solution (at 2X the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.[13][16]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.[13]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ cells/mL for yeast).[13][17]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[18]
Workflow for Disk Diffusion Assay
Caption: Workflow for the antimicrobial disk diffusion assay.
Protocol:
-
Agar Plate Preparation:
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-10 minutes before applying the disks.[11]
-
-
Disk Preparation and Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the imidazole derivative solution. The solvent (e.g., DMSO) should be allowed to evaporate.
-
A solvent-only disk should be used as a negative control. Standard antibiotic/antifungal disks (e.g., ciprofloxacin, fluconazole) should be used as positive controls.[18]
-
Using sterile forceps, place the disks firmly on the surface of the inoculated agar plate, ensuring complete contact.[13]
-
-
Incubation:
-
Reading and Interpretation:
References
- 1. mdpi.com [mdpi.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijesrr.org [ijesrr.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 17. restpublisher.com [restpublisher.com]
- 18. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol represents a key pharmacophore within the broader class of 2-aminoimidazole (2-AI) compounds. The 2-AI scaffold is a privileged structure in modern drug discovery, frequently identified in marine natural products with potent biological activities.[1] While specific data on this compound is limited in publicly available literature, its structural motifs suggest significant potential for development in several therapeutic areas, most notably as an antibacterial and antibiofilm agent.[2][3] This document provides a comprehensive overview of the potential applications, experimental protocols, and relevant biological pathways associated with this class of compounds.
Synthesis
The synthesis of 2-aminoimidazole derivatives can be achieved through various methods. A common and straightforward approach involves the cyclocondensation of an α-haloketone with a guanidine derivative.[4] Greener synthesis methods utilizing deep eutectic solvents (DES) have also been developed.[2][4]
Biological Activities and Therapeutic Potential
The primary and most extensively studied application of 2-aminoimidazole derivatives is in combating bacterial infections. These compounds are particularly effective against biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[2][5]
Antibacterial and Antibiofilm Activity
2-AI derivatives have demonstrated the ability to:
-
Inhibit Biofilm Formation: Prevent bacteria from forming resilient biofilm communities.[5][6]
-
Disperse Pre-formed Biofilms: Break down existing biofilms, rendering the bacteria more susceptible to antibiotics and host immune responses.[5][6]
-
Resensitize Multidrug-Resistant Bacteria: Restore the efficacy of conventional antibiotics against resistant strains.[6][7]
The mechanism of action for many 2-AI compounds involves the inhibition of bacterial two-component systems (TCS).[4] These signaling pathways are crucial for bacteria to sense and adapt to their environment, playing a key role in virulence, biofilm formation, and antibiotic resistance.[4]
Quantitative Data
The following table summarizes the inhibitory and dispersal activity of a representative 2-aminoimidazole compound, H10 (2-amino-N-undecyl-H-imidazole-5-butanamide), against common pathogenic bacteria.[6]
| Compound | Organism | IC50 (µM) - Biofilm Inhibition | EC50 (µM) - Biofilm Dispersal |
| H10 | Staphylococcus aureus | 12 | 100 |
| H10 | Pseudomonas aeruginosa | 31 | 46 |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol is used to determine the concentration at which a 2-aminoimidazole compound inhibits biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
This compound or its derivatives
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the appropriate growth medium.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-compound control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the 2-aminoimidazole compounds against mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.[2]
Visualizations
Caption: A generalized workflow for the discovery and development of 2-aminoimidazole derivatives.
Caption: Inhibition of a bacterial two-component system by a 2-aminoimidazole derivative.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Amino-1-methyl-1H-imidazol-5-YL)methanol as a Versatile Precursor for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol is a key building block for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The imidazole core is a prevalent scaffold in many biologically active molecules, exhibiting a wide spectrum of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The presence of both an amino and a hydroxyl functional group on the substituted imidazole ring provides multiple reaction sites for chemical modification, making it an ideal precursor for generating libraries of new chemical entities for drug discovery and development.
These application notes provide detailed protocols for the synthesis of novel compounds derived from this compound, including expected quantitative data based on related literature and visual diagrams of synthetic workflows and relevant biological signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of Precursor and Key Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2-Amino-1H-imidazol-5-yl)methanol | 59608-92-3 | C4H7N3O | 113.12 |
| Epichlorohydrin | 106-89-8 | C3H5ClO | 92.52 |
| Sodium borohydride | 16940-66-2 | NaBH4 | 37.83 |
| Formaldehyde | 50-00-0 | CH2O | 30.03 |
| Formic acid | 64-18-6 | CH2O2 | 46.03 |
Table 2: Expected Yields and Spectroscopic Data for a Hypothetical Derivative Compound
The following table provides hypothetical yet reasonably expected data for a novel compound synthesized from this compound, based on data from analogous compounds in the literature.
| Compound | Synthetic Route | Expected Yield (%) | Expected ¹H NMR Signals (δ, ppm) |
| 2-((2-Amino-1-methyl-1H-imidazol-5-yl)methoxy)ethan-1-amine | Two-step synthesis: Epoxidation followed by amination | 60-75 | 2.5-2.8 (m, 2H, CH₂-N), 3.4-3.6 (m, 2H, CH₂-O), 4.5 (s, 2H, Im-CH₂), 6.8 (s, 1H, Im-H), 2.1 (s, 3H, N-CH₃), 5.5 (br s, 2H, NH₂) |
Experimental Protocols
Protocol 1: Synthesis of an Epoxide Intermediate from this compound
This protocol is adapted from the synthesis of imidazole-based epoxides.
Materials:
-
This compound
-
Epichlorohydrin
-
Potassium carbonate
-
Methanol
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a solution of this compound (0.01 mol) in methanol (15 mL) in a round-bottom flask, add a pinch of potassium carbonate.
-
Stir the mixture at 50°C for 30 minutes.
-
Add epichlorohydrin (0.01 mol) dropwise over a period of 15 minutes with continuous stirring.
-
Continue stirring the reaction mixture at 50°C for 22 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent in vacuo.
-
Purify the crude mixture using column chromatography with a hexane:ethyl acetate (73:27 v/v) eluent to obtain the desired epoxide intermediate.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination and N-methylation
This protocol is a hypothetical adaptation based on standard organic synthesis procedures for related imidazole compounds.[1][2]
Step 1: Reductive Amination
Materials:
-
This compound
-
Aqueous ammonia
-
Sodium borohydride
-
Anhydrous methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (10.4 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
-
Add aqueous ammonia (10 mL) to the solution and stir at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (20.8 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine intermediate.
Step 2: N-methylation (Eschweiler-Clarke Reaction)
Materials:
-
Primary amine intermediate from Step 1
-
Formic acid
-
Aqueous formaldehyde solution (37%)
-
1 M HCl
-
10 M NaOH
-
Dichloromethane
-
Round-bottom flask with reflux condenser
Procedure:
-
To the crude primary amine, add formic acid (2.4 mL) followed by aqueous formaldehyde solution (1.7 mL).
-
Attach a reflux condenser and heat the mixture to 80-90°C with stirring for 18 hours. Caution: Carbon dioxide is evolved.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to a pH of ~2.
-
Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify to a pH >11 by the slow addition of 10 M NaOH.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-methylated product.
Mandatory Visualization
Caption: Synthetic workflows for novel compounds from the precursor.
Caption: Potential signaling pathway modulated by a novel imidazole derivative.
References
High-Throughput Screening Assays for 2-Aminoimidazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-aminoimidazole (2-AI) libraries. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in various marine natural products that exhibit a broad range of biological activities, most notably the inhibition and dispersal of bacterial biofilms. This makes 2-AI libraries a valuable resource in the discovery of novel anti-infective agents that can combat antibiotic resistance.
The following sections detail experimental protocols for common HTS assays used to screen 2-AI libraries, summarize quantitative data from representative studies, and provide diagrams of key signaling pathways modulated by these compounds.
Application Note 1: Screening for Inhibitors of Bacterial Biofilm Formation
Bacterial biofilms are surface-attached communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS). Biofilms are notoriously resistant to conventional antibiotics and the host immune system, making them a significant challenge in clinical and industrial settings. 2-Aminoimidazole derivatives have been identified as potent inhibitors of biofilm formation in a variety of clinically relevant pathogens, often through non-bactericidal mechanisms, which may reduce the likelihood of resistance development.
A common and robust method for quantifying biofilm formation in a high-throughput format is the crystal violet staining assay. This assay measures the total biofilm biomass attached to the surface of a microtiter plate.
Quantitative Data: Inhibition of Biofilm Formation by 2-Aminoimidazole Derivatives
The following table summarizes the 50% inhibitory concentrations (IC50) of selected 2-aminoimidazole compounds against biofilm formation in various bacterial strains. This data is essential for structure-activity relationship (SAR) studies and hit-to-lead optimization.
| Compound ID | Bacterial Strain | IC50 (µM) | Reference |
| H10 | Pseudomonas aeruginosa | 31 | [1] |
| H10 | Staphylococcus aureus | 12 | [1] |
| Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
| Reverse Amide (RA) | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
| SPAR | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
| Compound 1 | Acinetobacter baumannii 5075 | 16.9 (HepG2 toxicity) | [3] |
| Compound 2 | Acinetobacter baumannii 5075 | 47.6 (HepG2 toxicity) | [3] |
| Compound 9g | Acinetobacter baumannii 5075 | >200 (HepG2 toxicity) | [3] |
| Compound 9k | Acinetobacter baumannii 5075 | >200 (HepG2 toxicity) | [3] |
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay (96-Well Plate Format)
This protocol describes a method to screen a 2-aminoimidazole library for its ability to inhibit biofilm formation.
Materials:
-
96-well, flat-bottom, sterile, tissue culture-treated polystyrene plates
-
2-Aminoimidazole library (stock solutions in DMSO)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose, Luria-Bertani (LB) broth)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid in water or 95% Ethanol
-
Automated liquid handler (recommended for HTS)
-
Microplate reader (absorbance at 570-595 nm)
Procedure:
-
Compound Plating:
-
Prepare daughter plates by serially diluting the 2-AI library compounds in the appropriate growth medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 1% (v/v) to avoid solvent toxicity.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the 96-well assay plates.
-
Include positive controls (e.g., a known biofilm inhibitor) and negative controls (DMSO vehicle). Also, include wells with medium only for blank measurements.
-
-
Bacterial Inoculation:
-
Grow an overnight culture of the target bacterial strain in the appropriate medium at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.01-0.05.
-
Dispense 100 µL of the diluted bacterial suspension into each well of the assay plates containing the pre-plated compounds.
-
-
Incubation:
-
Cover the plates with a breathable seal or lid to prevent contamination and evaporation.
-
Incubate the plates under static (non-shaking) conditions for 24-48 hours at the optimal growth temperature for the bacterium.
-
-
Crystal Violet Staining:
-
After incubation, carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized crystal violet solution to a new, clear, flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of biofilm inhibition for each compound concentration relative to the negative control (DMSO vehicle).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software package.
-
Application Note 2: Screening for Dispersers of Pre-formed Biofilms
In addition to preventing biofilm formation, another important therapeutic strategy is to disperse existing, mature biofilms. This can render the bacteria within the biofilm more susceptible to antibiotics and host immune clearance. 2-Aminoimidazole compounds have also been shown to be effective at dispersing pre-formed biofilms.
Quantitative Data: Dispersal of Pre-formed Biofilms by 2-Aminoimidazole Derivatives
The following table presents the 50% effective concentrations (EC50) for the dispersal of pre-formed biofilms by selected 2-aminoimidazole compounds.
| Compound ID | Bacterial Strain | EC50 (µM) | Reference |
| H10 | Pseudomonas aeruginosa | 46 | [1] |
| H10 | Staphylococcus aureus | 100 | [1] |
| Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
| Reverse Amide (RA) | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
| SPAR | Pseudomonas aeruginosa PA14 | Not Specified | [2] |
Experimental Protocol: Biofilm Dispersal Assay (96-Well Plate Format)
This protocol is a modification of the biofilm inhibition assay to assess the ability of 2-AI compounds to disperse established biofilms.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Procedure:
-
Biofilm Formation:
-
Prepare a diluted bacterial suspension as described in the inhibition assay protocol.
-
Dispense 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Incubate the plate for 24-48 hours at the optimal temperature to allow for mature biofilm formation.
-
-
Compound Treatment:
-
After incubation, carefully remove the planktonic culture from the wells.
-
Gently wash the wells once with 200 µL of PBS to remove non-adherent cells.
-
Prepare dilutions of the 2-AI library compounds in fresh growth medium.
-
Add 100 µL of the compound dilutions to the wells containing the pre-formed biofilms. Include positive and negative controls.
-
-
Second Incubation:
-
Incubate the plate for an additional 24 hours at the optimal temperature to allow the compounds to act on the biofilms.
-
-
Quantification:
-
Following the second incubation, quantify the remaining biofilm using the crystal violet staining and solubilization procedure described in the inhibition assay protocol (steps 4 and 5).
-
-
Data Analysis:
-
Calculate the percentage of biofilm dispersal for each compound concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of dispersal against the compound concentration.
-
Application Note 3: Screening for Quorum Sensing Inhibitors
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS regulates the production of virulence factors and biofilm formation. 2-Aminoimidazoles have been shown to interfere with QS signaling, providing a mechanism for their anti-biofilm activity.
A common method for screening for QS inhibitors is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment called violacein in response to QS signals. Inhibition of violacein production without inhibiting bacterial growth is indicative of QS inhibition.
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a suitable reporter strain)
-
Luria-Bertani (LB) agar and broth
-
N-acyl-homoserine lactone (AHL) signal molecule (if using a reporter strain that requires an exogenous signal)
-
96-well, flat-bottom, sterile plates
-
2-Aminoimidazole library
-
Microplate reader (absorbance at 585 nm for violacein and 600 nm for growth)
Procedure:
-
Compound and Bacterial Plating:
-
Prepare dilutions of the 2-AI library in LB broth in a 96-well plate.
-
Grow an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
Add the diluted bacterial culture to the wells containing the compounds. If using a reporter strain, add the appropriate AHL to induce violacein production.
-
-
Incubation:
-
Incubate the plate at 25-30°C for 24 hours with gentle shaking.
-
-
Quantification:
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein, lyse the cells (e.g., by adding DMSO or by sonication) and centrifuge to pellet the cell debris.
-
Transfer the supernatant containing the violacein to a new plate and measure the absorbance at 585 nm.
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth (OD585/OD600).
-
Calculate the percentage of QS inhibition for each compound relative to the control.
-
Identify compounds that inhibit violacein production without significantly affecting bacterial growth.
-
Signaling Pathways Modulated by 2-Aminoimidazoles
The anti-biofilm activity of 2-aminoimidazoles is often attributed to their ability to interfere with key bacterial signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies of hit compounds identified in HTS campaigns.
Cyclic di-GMP (c-di-GMP) Signaling in Pseudomonas aeruginosa
Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation and inhibit motility. 2-AIs are thought to modulate the activity of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), the enzymes responsible for c-di-GMP synthesis and degradation, respectively.
References
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol (Compound X)
Introduction
(2-Amino-1-methyl-1H-imidazol-5-YL)methanol, hereafter referred to as Compound X, is a small molecule with potential therapeutic applications. These application notes provide a comprehensive experimental framework for evaluating the efficacy of Compound X, with a primary focus on its potential as an anti-cancer agent targeting the PI3K/Akt/mTOR signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals.
1. In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a series of in vitro assays to determine the direct effect of Compound X on cancer cells.
1.1. Cell Viability and Proliferation Assays
These assays are fundamental to understanding the cytotoxic and cytostatic effects of Compound X.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration of Compound X that inhibits 50% of cell viability (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of Compound X on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Compound X
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of Compound X for 24 hours.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% Crystal Violet.
-
Count the number of colonies (typically >50 cells).
1.2. Data Presentation: In Vitro Cytotoxicity
The results from the in vitro assays should be summarized in a clear and concise table.
| Cell Line | Compound X IC50 (µM) after 48h | Colony Formation Inhibition (%) at 10 µM |
| MCF-7 | 5.2 ± 0.4 | 78 ± 5 |
| A549 | 12.8 ± 1.1 | 65 ± 7 |
| HCT116 | 8.5 ± 0.7 | 72 ± 6 |
1.3. Experimental Workflow: In Vitro Screening
2. Mechanism of Action (MoA) Elucidation
Understanding how Compound X exerts its effects is crucial for its development. Based on the hypothesis that it targets the PI3K/Akt/mTOR pathway, the following experiments are proposed.
2.1. Western Blot Analysis
Protocol 3: Western Blot for PI3K/Akt/mTOR Pathway Proteins
Objective: To determine if Compound X inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with Compound X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with Compound X at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
2.2. Data Presentation: Western Blot Quantification
| Protein | Fold Change in Phosphorylation (vs. Control) at 10 µM Compound X |
| p-Akt (Ser473) / Total Akt | 0.35 ± 0.05 |
| p-mTOR (Ser2448) / Total mTOR | 0.42 ± 0.06 |
| p-S6K (Thr389) / Total S6K | 0.28 ± 0.04 |
2.3. Signaling Pathway Diagram
3. In Vivo Efficacy Studies
To evaluate the therapeutic potential of Compound X in a whole organism, in vivo studies using animal models are necessary.
3.1. Xenograft Mouse Model
Protocol 4: Tumor Xenograft Study
Objective: To assess the anti-tumor activity of Compound X in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., HCT116)
-
Matrigel
-
Compound X formulation for injection (e.g., in a solution with PEG and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Compound X (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
3.2. Data Presentation: In Vivo Anti-Tumor Activity
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound X (10 mg/kg) | 625 ± 80 | 50 |
| Compound X (25 mg/kg) | 310 ± 55 | 75.2 |
3.3. Experimental Workflow: In Vivo Study
Application Notes and Protocols for the Quantitative Analysis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including 2-aminoimidazoles and other imidazole-containing pharmaceuticals. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine quality control and high-sensitivity bioanalysis.
Introduction to Analytical Approaches
This compound is a polar molecule containing a substituted imidazole ring and a primary alcohol functional group. Its accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control in pharmaceutical settings. The analytical methods proposed herein are designed to be robust, selective, and sensitive.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely available and robust technique suitable for the routine analysis of bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.[1] The imidazole ring provides a chromophore that allows for UV detection.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying low concentrations of the analyte in complex biological matrices such as plasma and urine.[1][2]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are representative and based on methods validated for analogous compounds.[1][3][4] Method validation is required to establish performance characteristics for a specific application.
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) | Reference(s) |
| Linearity (r²) | > 0.999 | > 0.995 | [1][2][3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 1 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 2.5 ng/mL | [1][2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% | [1] |
| Precision (%RSD) | < 2% | < 15% | [1] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms. A reversed-phase HPLC system is employed.
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to a final concentration within the calibration range (e.g., 100 µg/mL).
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Disperse the powder in a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄) in a 70:30 (v/v) ratio, adjusted to an acidic pH (e.g., 3.2) with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detector set at a wavelength of approximately 220 nm (requires experimental verification for maximum absorbance).[1]
c) Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Transfer to an autosampler vial for analysis.
-
b) LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by direct infusion of a standard solution of the analyte.
c) Quantification:
-
Analyze a series of calibration standards prepared in the same biological matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Amino-1-methyl-1H-imidazol-5-YL)methanol as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol as a chemical probe. While the direct biological target of this specific compound is still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity. The 2-amino-1-methyl-imidazole scaffold is a recognized pharmacophore in compounds targeting various kinases. Therefore, these application notes are structured around a hypothetical scenario where this compound, hereafter referred to as Probe-1 , acts as an inhibitor of a putative serine/threonine kinase, designated as Kinase-X. The provided protocols and data are illustrative and intended to serve as a guide for researchers to explore the potential of this and structurally related compounds.
Introduction to Probe-1
Probe-1, this compound, is a small molecule featuring a 2-amino-1-methyl-imidazole core. This scaffold is present in various biologically active compounds, including inhibitors of Fibroblast Growth Factor Receptor (FGFR) and other kinases. The presence of the aminomethyl group at the 5-position provides a potential site for interaction with the active site of protein kinases. These notes describe the hypothetical application of Probe-1 as a selective inhibitor of Kinase-X, a key enzyme implicated in a hypothetical cellular signaling pathway leading to cell proliferation.
Chemical Structure:
Hypothetical Biological Target: Kinase-X
For the purpose of these application notes, we hypothesize that Probe-1 is a potent and selective inhibitor of Kinase-X , a serine/threonine kinase involved in a pro-proliferative signaling pathway. Dysregulation of Kinase-X activity is associated with uncontrolled cell growth in certain cancer models.
Proposed Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which Kinase-X participates and is inhibited by Probe-1.
Caption: Hypothetical signaling cascade involving Kinase-X and its inhibition by Probe-1.
Quantitative Data
The following tables summarize the hypothetical quantitative data for Probe-1's activity against Kinase-X and its selectivity against other kinases.
Table 1: In Vitro Kinase Inhibition Profile of Probe-1
| Kinase Target | IC50 (nM) |
| Kinase-X | 50 |
| Kinase-A | > 10,000 |
| Kinase-B | 5,000 |
| Kinase-C | > 10,000 |
| FGFR1 | 8,000 |
Table 2: Cellular Activity of Probe-1
| Cell Line | Target | EC50 (nM) (Phospho-Substrate Inhibition) |
| Cancer Cell Line A (High Kinase-X) | Kinase-X | 200 |
| Normal Cell Line B (Low Kinase-X) | Kinase-X | > 10,000 |
Table 3: In Vivo Efficacy of Probe-1 in a Xenograft Model
| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Probe-1 | 10 | 25 |
| Probe-1 | 30 | 65 |
| Probe-1 | 100 | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Probe-1 against Kinase-X.
Materials:
-
Recombinant human Kinase-X
-
Biotinylated peptide substrate for Kinase-X
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Probe-1 stock solution (10 mM in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin-labeled streptavidin (SA-APC)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protocol:
-
Prepare serial dilutions of Probe-1 in assay buffer.
-
Add 2 µL of the diluted Probe-1 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing Kinase-X and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Western Blot)
Objective: To measure the ability of Probe-1 to inhibit the phosphorylation of the Kinase-X substrate in a cellular context.
Materials:
-
Cancer Cell Line A (expressing high levels of Kinase-X)
-
Cell culture medium and supplements
-
Probe-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate (specific for the Kinase-X phosphorylation site) and anti-total-Substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Probe-1 (or DMSO as a vehicle control) for 2 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Substrate antibody as a loading control.
-
Quantify the band intensities and calculate the EC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a novel chemical probe like Probe-1.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 2-amino-1-methyl-1H-imidazole core?
A1: A prevalent and effective method for synthesizing the 2-aminoimidazole core involves the condensation reaction between an α-haloketone and a substituted guanidine. For the synthesis of this compound, a suitable starting material would be N-methylguanidine, which provides both the 1-methyl and the 2-amino functionalities.
Q2: I am experiencing low yields in my synthesis. What are the common contributing factors?
A2: Low yields in 2-aminoimidazole synthesis can arise from several issues. Common causes include the hydrolytic instability of reaction intermediates, the use of impure or wet starting materials and solvents, and suboptimal reaction temperatures. It is crucial to use anhydrous solvents and high-purity reagents to minimize side reactions.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea, has emerged as a greener alternative to traditional organic solvents. These DESs can enhance reaction rates, improve yields, and simplify product work-up, often allowing for the recycling of the solvent system.
Q4: Purification of my final product is proving difficult, with significant streaking on silica gel chromatography. What can I do to improve this?
A4: The basic nature of the 2-aminoimidazole compound can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide in methanol, to your eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape and separation.
Q5: Should I use protecting groups in this synthesis?
A5: While not always necessary, using a protecting group on the guanidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group, can sometimes be beneficial. This can help to prevent side reactions and may improve the solubility of the starting materials and intermediates, potentially leading to a cleaner reaction and higher yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Step 1 (Cyclization) | 1. Incomplete reaction. 2. Poor quality of N-methylguanidine or ethyl 2-chloro-3-oxopropanoate. 3. Presence of water in the reaction. 4. Suboptimal reaction temperature. | 1. Increase reaction time and monitor by TLC. 2. Use freshly prepared or purified starting materials. Ensure reagents are dry. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature. A gradual increase while monitoring for byproduct formation is recommended. |
| Formation of Multiple Byproducts | 1. Side reactions due to impurities in starting materials. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. Incorrect stoichiometry of reactants. | 1. Purify starting materials before use. 2. Perform the reaction at a lower temperature for a longer duration. 3. Carefully control the molar ratios of the reactants. |
| Low Yield in Step 2 (Reduction) | 1. Inactive reducing agent (e.g., old Lithium Aluminum Hydride). 2. Incomplete reaction. 3. Product loss during work-up. | 1. Use a fresh, unopened container of the reducing agent. 2. Increase the reaction time or the amount of reducing agent. Monitor progress by TLC. 3. Ensure efficient extraction by performing multiple extractions with an appropriate solvent. |
| Difficulty in Product Purification | 1. The product is highly polar. 2. The product is an oil and difficult to handle. 3. Streaking on silica gel column. | 1. Consider using reverse-phase chromatography. 2. Attempt to form a salt (e.g., hydrochloride salt) which may be a solid and easier to handle. 3. Add a basic modifier like triethylamine to the eluent. |
| Product Instability | Imidazole compounds can be sensitive to strong acidic or basic conditions and light. | Store the final product in a cool, dark, and dry place. For solutions, prepare them fresh or store them at low temperatures (-20°C or -80°C) and protect them from light. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes literature data on the synthesis of 2-aminoimidazole derivatives, illustrating how changes in reaction conditions can influence the product yield. While not for the exact target molecule, these data provide valuable insights for optimization.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Ethoxide | Reflux | 12 | 65 |
| 2 | THF (anhydrous) | Triethylamine | Reflux | 12 | 81 |
| 3 | Choline Chloride:Urea (1:2 DES) | Triethylamine | 80 | 4 | 91 |
| 4 | Acetonitrile | DBU | 80 | 6 | 85 |
| 5 | DMF | Potassium Carbonate | 100 | 8 | 72 |
This data is representative of typical 2-aminoimidazole syntheses and should be used as a guideline for optimization.
Experimental Protocols
A plausible two-step synthetic route for this compound is detailed below.
Step 1: Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
This step involves the cyclization of N-methylguanidine with ethyl 2-chloro-3-oxopropanoate.
-
Materials:
-
N-methylguanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl 2-chloro-3-oxopropanoate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-methylguanidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at 0°C. Stir the mixture for 30 minutes at room temperature.
-
Filter the precipitated sodium chloride and wash the solid with anhydrous ethanol.
-
To the filtrate containing free N-methylguanidine, add ethyl 2-chloro-3-oxopropanoate (1.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.
-
Step 2: Synthesis of this compound
This step involves the reduction of the ester to an alcohol using Lithium Aluminum Hydride (LAH).[1]
-
Materials:
-
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a slurry of Lithium Aluminum Hydride (2.0 eq) in anhydrous THF.
-
Cool the slurry to 0°C in an ice bath.
-
Dissolve the ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LAH slurry, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess LAH by the slow, portion-wise addition of solid sodium sulfate decahydrate until gas evolution ceases.
-
Add anhydrous sodium sulfate to the mixture and stir for 30 minutes to ensure all the aluminum salts have precipitated.
-
Filter the solid through a pad of Celite and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography.
-
Visualizations
Caption: Synthetic route for this compound.
Caption: A workflow for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 2-Substituted Imidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-substituted imidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-substituted imidazole is co-eluting with impurities during column chromatography. How can I improve the separation?
A1: Achieving good separation can be challenging due to the polarity of the imidazole ring. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient system is highly recommended. Start with a low-polarity mobile phase and gradually increase the polarity. This will help resolve compounds with similar Rf values.
-
Solvent System Modification: Experiment with different solvent combinations. Common systems for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[1] Trying alternative solvents can alter the selectivity of the separation.
-
-
Add a Basic Modifier: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.[1]
-
Change the Stationary Phase:
-
Alumina: For basic compounds like 2-substituted imidazoles, using neutral or basic alumina as the stationary phase can be more effective than silica gel, as it minimizes the strong acidic interactions that cause tailing.[1]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, consider using C18-functionalized silica gel for reverse-phase chromatography.
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to more concentrated bands and better separation.[1]
-
Q2: I'm observing significant peak tailing for my compound on a silica gel column. What's causing this and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. This is due to strong, non-ideal interactions between the analyte and the stationary phase.
-
Primary Cause: The lone pair of electrons on the imidazole's nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Solution: To mitigate this, add a competitive base to your mobile phase. A small concentration (0.1-1%) of triethylamine or pyridine will interact with the acidic sites on the silica, preventing your imidazole derivative from binding too strongly and allowing it to elute as a sharper, more symmetrical peak.[1] Alternatively, switching to a more inert stationary phase like neutral or basic alumina can also solve this problem.[1]
Q3: My purification yield is very low after column chromatography. What are the likely reasons?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel, especially if it is highly polar or basic. This can be addressed by adding a basic modifier (triethylamine) to the eluent or by switching to an alumina column.[1]
-
Compound Instability: Some imidazole derivatives can be unstable on silica gel. If you suspect decomposition, minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
-
Improper Mobile Phase Selection: If the mobile phase is not polar enough, your compound may not elute from the column at all. Always perform thin-layer chromatography (TLC) first to determine an appropriate solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
Co-elution: If the compound of interest is not fully separated from other components, fractions may be discarded during analysis, leading to a lower apparent yield. Re-optimizing the separation is key.
Q4: How can I effectively remove unreacted starting imidazole from my reaction mixture?
A4: Unreacted imidazole can often be removed using a simple acid-base extraction.
-
Principle: Imidazole is a basic compound. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl), the basic imidazole will be protonated, forming a water-soluble imidazolium salt.[2] This salt will partition into the aqueous layer, leaving your (presumably less basic or neutral) product in the organic layer.
-
Procedure:
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer one or two times with dilute aqueous HCl.[2]
-
Separate the layers. The unreacted imidazole will now be in the aqueous phase.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain your product, now free of the starting imidazole.
-
Q5: I am struggling to crystallize my 2-substituted imidazole. Can you provide some guidance?
A5: Crystallization is an excellent method for obtaining highly pure material.[3] If your compound is proving difficult to crystallize, consider the following:
-
Solvent Selection: The key is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.[1]
-
Single-Solvent Method: Test small batches of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). Heat the mixture to dissolve the compound, then allow it to cool slowly. If crystals form, you have found a suitable solvent.[1][3]
-
Two-Solvent System: If no single solvent is ideal, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][4] Common pairs include ethanol/water or ethyl acetate/hexane.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.
-
Purification Strategy Overview
The following workflow illustrates a general approach to purifying a crude 2-substituted imidazole product.
Caption: General experimental workflow for the purification of 2-substituted imidazoles.
Troubleshooting Decision Tree
Use this guide to diagnose and solve common purification issues.
Caption: Troubleshooting decision tree for common column chromatography issues.
Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages | Best For |
| Crystallization | >99%[3] | 50-90% | High purity, scalable, cost-effective. | Can be time-consuming, requires a solid product, potential for significant material loss in mother liquor. | Final purification step for solid compounds; removing small amounts of impurities. |
| Flash Chromatography | 95-99% | 60-95% | Fast, versatile, applicable to most non-volatile compounds, good for complex mixtures. | Can use large volumes of solvent, potential for product loss on the column, tailing issues with basic compounds.[1] | Primary purification of crude reaction mixtures; separating compounds with different polarities. |
| Acid-Base Extraction | Variable | >90% | Simple, fast, inexpensive, great for removing acidic or basic impurities.[5][6] | Only applicable if the product and impurities have different acid/base properties; emulsions can form. | Removing basic starting materials (e.g., imidazole) or acidic byproducts from a neutral product. |
| Preparative HPLC | >99% | 70-98% | Excellent resolution for very similar compounds, automated. | Expensive, limited sample capacity, requires specialized equipment. | Purifying high-value final products; separating isomers or compounds with very close Rf values. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Basic Impurities
This protocol is designed to remove a basic impurity (like unreacted imidazole) from a neutral organic product.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute acid (e.g., 50 mL of 1 M HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): For thorough removal, repeat the acidic wash with a fresh portion of 1 M HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove excess water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel column for a moderately polar 2-substituted imidazole.
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good solvent system (e.g., 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexane) should provide a target Rf value of ~0.3 for your product and good separation from impurities. To combat tailing, add 0.5% triethylamine to the chosen solvent system.[1]
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (slurry packing is common). Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously as the solvent runs through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-substituted imidazole.
Protocol 3: Two-Solvent Recrystallization
This protocol is for crystallizing a solid product when a single ideal solvent cannot be found.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., hot ethanol) — just enough to completely dissolve the solid.[1]
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy.[4]
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminoimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2-aminoimidazole (2-AI) compounds.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: My 2-aminoimidazole derivative has poor solubility in common organic solvents. What are the initial steps I should take?
A1: Low solubility in common organic solvents is a frequent challenge with 2-AI derivatives due to their polar nature and hydrogen bonding capabilities.[1] Initial troubleshooting should involve:
-
Solvent Screening: Test a broader range of solvents, including polar aprotic solvents like DMF and DMSO, as well as solvent mixtures. A co-solvent system, such as THF/water or dioxane/water, can significantly improve solubility.[1]
-
pH Adjustment: For 2-AI compounds, which are typically basic, adjusting the pH of aqueous solutions can dramatically impact solubility. Lowering the pH will lead to the formation of a more soluble protonated salt form.
-
Small-Scale Salt Formation: Attempt to form a simple salt (e.g., hydrochloride) on a small scale to assess if this is a viable strategy for your compound.
Q2: I'm observing precipitation when I dilute my 2-aminoimidazole DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A2: This is a common phenomenon known as "crashing out," where the compound precipitates upon a rapid change in solvent polarity. To address this, consider the following:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution in a solvent miscible with both DMSO and water, such as ethanol. Then, add this intermediate dilution to the final aqueous buffer.
-
Increase Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. Check the tolerance of your specific experimental system and adjust your stock solution concentration accordingly to allow for a higher final DMSO percentage in the assay medium.
-
Use of Solubilizing Agents: Incorporate non-ionic surfactants or cyclodextrins into your aqueous buffer to enhance the solubility of your compound.
-
Sonication: After dilution, brief sonication of the final solution can help to redissolve fine precipitates.
Troubleshooting Guide 1: Salt Formation
Salt formation is a widely used and effective method to increase the aqueous solubility of ionizable drugs, including the basic 2-aminoimidazole compounds.[2]
Q1: How do I choose an appropriate counter-ion for salt formation with my basic 2-aminoimidazole compound?
A1: The selection of a suitable counter-ion is crucial and should be guided by the pKa of your 2-aminoimidazole derivative. A general rule of thumb is that the pKa of the acidic counter-ion should be at least 2 pH units lower than the pKa of your basic drug to ensure stable salt formation. Commonly used pharmaceutically acceptable acids include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.
Q2: My attempt to form a salt resulted in an oil or a non-crystalline solid. What should I do?
A2: The formation of an oil or amorphous solid instead of a crystalline salt can be due to several factors. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical for crystallization. Experiment with different solvent systems, including anti-solvent precipitation. For example, dissolve your compound and the acid in a solvent where both are soluble (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., ether or ethyl acetate) to induce crystallization.
-
Stoichiometry: Ensure you are using the correct molar equivalents of the acid. An excess of acid can sometimes inhibit crystallization.
-
Temperature: Try varying the crystallization temperature. Cooling the solution slowly can promote the growth of well-defined crystals.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution to initiate crystallization.
Q3: The resulting salt did not show a significant improvement in aqueous solubility. What could be the reason?
A3: While salt formation generally increases solubility, the extent of improvement can vary.
-
Lattice Energy: The crystal lattice energy of the formed salt might be too high, counteracting the solubility advantage. In such cases, screening different counter-ions is recommended. For instance, a mesylate salt is sometimes found to be significantly more soluble than the corresponding hydrochloride salt.[3][4][5]
-
Common Ion Effect: In buffers containing the same anion as your salt (e.g., a chloride-containing buffer for a hydrochloride salt), the solubility can be suppressed.[6] Consider this when preparing your formulations.
-
pH of the Medium: The solubility of a salt of a weak base is still pH-dependent. Ensure the pH of your aqueous medium is low enough to keep the compound in its protonated, soluble form.
Data Presentation: Comparative Solubility of 2-Aminoimidazole Forms
| Compound Form | Solvent/Medium | Solubility |
| 2-Aminoimidazole (Free Base) | Water | Soluble[7] |
| 2-Aminoimidazole Sulfate | Water | Highly Soluble[8] |
| 2-Aminoimidazole | DMSO | 80 mg/mL (962.81 mM) |
| 2-Aminoimidazole | Co-solvent Mixture (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 3.3 mg/mL (39.72 mM) |
Note: The exact solubility values for the free base in water are not consistently reported in µg/mL, but it is generally described as soluble.
Experimental Protocol: Salt Formation of a 2-Aminoimidazole Derivative (HCl Salt)
Objective: To prepare the hydrochloride salt of a 2-aminoimidazole derivative to enhance its aqueous solubility.
Materials:
-
2-Aminoimidazole derivative (free base)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or 1M aqueous solution)
-
Anhydrous diethyl ether
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Dissolve the 2-aminoimidazole derivative (1.0 equivalent) in a minimal amount of a suitable solvent in which it is soluble, such as methanol or a mixture of dichloromethane and methanol.
-
While stirring, slowly add a solution of hydrochloric acid (1.0 to 1.1 equivalents). If using an ethereal HCl solution, the salt may precipitate directly. If using an aqueous HCl solution, the salt will be in solution.
-
If the salt precipitates, continue stirring for 30-60 minutes to ensure complete formation.
-
If the salt remains in solution (when using aqueous HCl), remove the solvent under reduced pressure using a rotary evaporator.
-
To induce crystallization if an oil is obtained, triturate with a non-polar solvent like diethyl ether or hexane.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the salt with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Dry the salt under vacuum in a desiccator to a constant weight.
Signaling Pathway & Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Stability assessment of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxygen. Like many 2-aminoimidazole derivatives, it is susceptible to degradation through hydrolysis, oxidation, and photodegradation.[1]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, it is recommended to prepare solutions fresh before each use. If short-term storage is necessary, solutions should be stored at 2-8°C, protected from light, and in a tightly sealed container. For longer-term storage, aliquoting and freezing at -20°C or below is advisable. The use of deoxygenated solvents can further mitigate oxidative degradation.
Q3: My solution of this compound has turned a pale yellow color. What could be the cause?
A3: A color change in the solution, such as turning yellow, is often an indication of degradation, likely due to oxidation or photodegradation. The imidazole ring system can be sensitive to air and light, leading to the formation of colored degradation products.[1][2] It is recommended to prepare a fresh solution and ensure it is protected from light and oxygen.
Q4: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound?
A4: Yes, a loss of potency or variability in experimental results is a common consequence of compound degradation. If the concentration of the active parent compound decreases over time due to instability, it will directly impact the outcome of your assays. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Troubleshooting Guides
Issue 1: Appearance of a New Peak in HPLC Analysis
-
Symptom: An unexpected peak appears in the HPLC chromatogram of a this compound sample that has been stored for some time.
-
Possible Cause: This is a strong indicator of degradation. The new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: Compare the chromatogram of the stored sample with that of a freshly prepared solution to confirm that the new peak is absent in the fresh sample.
-
Consider the storage conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH? This can help in identifying the likely degradation pathway (photodegradation, thermal degradation, or hydrolysis).
-
Employ LC-MS analysis: To identify the unknown peak, perform LC-MS analysis. The mass of the new peak can provide crucial information about the structure of the degradation product (e.g., an increase of 16 amu may suggest oxidation).
-
Review the Potential Degradation Pathways diagram: Compare the observed mass with the masses of potential degradation products.
-
Issue 2: Poor Reproducibility Between Experiments
-
Symptom: Significant variation in quantitative results (e.g., IC50 values, reaction yields) is observed between experiments conducted on different days.
-
Possible Cause: This could be due to the inconsistent stability of stock or working solutions of this compound. Degradation over time will lead to a lower effective concentration of the compound.
-
Troubleshooting Steps:
-
Implement a strict solution preparation protocol: Always prepare fresh working solutions from a solid sample or a recently prepared, properly stored stock solution for each experiment.
-
Validate stock solution stability: If stock solutions are to be used over a period, perform a short stability study. Analyze the stock solution by HPLC at regular intervals (e.g., day 0, day 1, day 3, day 7) under your storage conditions to determine the rate of degradation, if any.
-
Use a reference standard: If possible, include a freshly prepared standard in each experimental run to normalize the results.
-
Stability Data
The following tables present representative stability data for this compound under forced degradation conditions. This data is intended to be illustrative of the compound's stability profile.
Table 1: Hydrolytic Stability of this compound in Aqueous Buffers at 40°C
| pH | Time (hours) | % Degradation |
| 2.0 (0.01 N HCl) | 24 | 8.5 |
| 7.0 (Phosphate Buffer) | 24 | < 1.0 |
| 9.0 (Borate Buffer) | 24 | 15.2 |
Table 2: Thermal and Photolytic Stability of this compound in Methanol Solution
| Condition | Time (hours) | % Degradation |
| 60°C (in dark) | 48 | 5.3 |
| Room Temperature (exposed to light) | 48 | 12.8 |
| Room Temperature (in dark) | 48 | < 1.0 |
Table 3: Oxidative Stability of this compound in Methanol at Room Temperature
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ | 6 | 25.7 |
| Air (control) | 6 | < 2.0 |
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Imidazoles
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazoles. This guide provides practical, question-and-answer-based troubleshooting for common challenges encountered during experimental work, alongside detailed experimental protocols and quantitative data to inform your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and characterization of substituted imidazoles.
I. Synthesis Troubleshooting
Question: My Debus-Radziszewski reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Debus-Radziszewski synthesis are a frequent challenge, often stemming from side reactions or incomplete conversion.[1] The traditional uncatalyzed reaction is known to be inefficient.[1] Here are several strategies to enhance your yield:
-
Catalyst Selection: The use of a catalyst is highly recommended to improve reaction efficiency.[1]
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid have been shown to provide excellent yields, in some cases up to 100%.[1] Lactic acid is another effective and biodegradable option.[1]
-
Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve yields compared to other bases like triethylamine or piperidine.[1]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as a Lewis acid, activating the aldehyde and boosting the yield.[1] A low-melting mixture of urea and ZnCl2 has also been used effectively.[2]
-
-
Reaction Conditions:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically decrease reaction times and increase yields, often under solvent-free conditions.[3]
-
Solvent Choice: While the reaction can be performed solvent-free, the choice of solvent can be critical. Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields.[4] An ethanol-water mixture has been shown to be a particularly effective solvent system.[4]
-
Question: I am observing the formation of side products in my Van Leusen imidazole synthesis. What are they and how can I minimize them?
Answer: A common side product in the Van Leusen synthesis is the formation of an oxazole. This occurs when an aldehyde is used as the starting material. The reaction mechanism can proceed through a pathway that leads to the elimination of the tosyl group to form the oxazole. Additionally, when using an excess of a primary alcohol like methanol or ethanol, a 4-alkoxy-2-oxazoline can be formed as a byproduct. To minimize these side reactions, it is crucial to carefully control the amount of primary alcohol used, typically in the range of 1-2 equivalents. If an aldimine is used as the substrate, formed from the condensation of an aldehyde and an amine, the reaction will favor the formation of the desired imidazole.[5][6]
Question: My N-alkylation of an unsymmetrically substituted imidazole is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of a mixture of N1- and N3-alkylated isomers is a common problem with unsymmetrically substituted imidazoles. This is because the deprotonated imidazole anion has its negative charge delocalized across both nitrogen atoms, allowing for alkylation at either position.[7][8] The regioselectivity is influenced by both electronic and steric factors. Here are some strategies to improve selectivity:
-
Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen.[9]
-
Directing Groups: The use of a directing group can control the position of alkylation.
-
Alternative Synthetic Routes: Consider a synthetic route that constructs the imidazole ring with the desired N-substituent already in place. A modification of the Debus-Radziszewski synthesis, for instance, uses a primary amine instead of ammonia to directly yield N-substituted imidazoles.[5][10]
Question: I am struggling with a low yield in the metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on my haloimidazole. What could be the issue?
Answer: Unprotected haloimidazoles are known to be challenging substrates for transition-metal-catalyzed coupling reactions.[7] The nitrogen atoms in the imidazole ring can coordinate to the metal catalyst, leading to catalyst inhibition. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required for successful coupling of less reactive sulfonates.
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. A variety of bases and solvents should be screened to find the optimal conditions for your specific substrates.
-
Reaction Temperature: The reaction temperature may need to be optimized. While many Suzuki-Miyaura reactions are run at elevated temperatures, starting with a moderate temperature (e.g., 60 °C) is a good general approach.[11]
II. Purification and Characterization Troubleshooting
Question: I am having difficulty purifying my substituted imidazole product. What are some common impurities and effective purification methods?
Answer: Common impurities in imidazole synthesis include unreacted starting materials, reagents, and side products. For instance, in the Debus-Radziszewski synthesis, byproducts from the reverse Aldol condensation can be present.[12]
-
Crystallization: Crystallization is a powerful technique for purifying solid imidazole derivatives.[13] The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.[14]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a standard purification method. A solvent system of ethyl acetate and hexane is often effective for eluting imidazole derivatives.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities. After separation of the aqueous layer, the pH can be adjusted with a base to precipitate the purified imidazole.
Question: My 1H and 13C NMR spectra of my substituted imidazole are broad or show missing signals for the imidazole ring. What is causing this?
Answer: This is a common issue when characterizing unsymmetrically substituted imidazoles and is due to tautomerism.[15] The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to broadened signals or even the disappearance of signals in the NMR spectrum, particularly for the carbon atoms of the imidazole ring.[15]
-
Low-Temperature NMR: Cooling the NMR probe can slow down the rate of tautomeric exchange, potentially leading to sharper signals and the resolution of distinct signals for both tautomers.
-
Solid-State NMR (CP-MAS): 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful technique to obtain high-resolution spectra of solid samples, thereby avoiding the issue of tautomerism in solution.[15]
-
2D NMR Techniques: 2D NMR experiments, such as HSQC and HMBC, can help in the assignment of the proton and carbon signals, even in the presence of tautomerism.
Data Presentation: Quantitative Yields in Imidazole Synthesis
The following tables summarize the yields of 2,4,5-trisubstituted imidazoles synthesized via the Debus-Radziszewski reaction under various catalytic conditions.
Table 1: Effect of Different Catalysts on the Yield of 2,4,5-Triphenyl-1H-imidazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Glacial Acetic Acid | 100 | 3-4 | Low | [11][16] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | - | 94 | [3] |
| DABCO | - | t-Butanol | 60-65 | 12 | 92 | [3] |
| Lactic Acid | - | Neat | 160 | - | 92 | [3] |
| Boric Acid (Ultrasound) | 5 | Aqueous Media | Room Temp | 40-70 min | High | [4] |
| Fe3O4 MNPs (Microwave) | - | Neat | - | - | High | [3] |
| Urea-ZnCl2 | - | Neat | - | - | Excellent | [3] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Aldehyde Substituent | Method | Time | Yield (%) | Reference |
| 4-Cl | Conventional | 3 h | 85 | [3] |
| 4-Cl | Microwave | 3 min | 92 | [3] |
| 4-OCH3 | Conventional | 2.5 h | 88 | [3] |
| 4-OCH3 | Microwave | 2 min | 94 | [3] |
| 4-NO2 | Conventional | 4 h | 82 | [3] |
| 4-NO2 | Microwave | 5 min | 90 | [3] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottomed flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (5 equivalents).[14]
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture with stirring at 100-110 °C for 1-4 hours.[11][14] The completion of the reaction is often indicated by a change in color to dark orange.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with water and separate the crude product by filtration.[14]
-
Recrystallize the crude product from ethanol (96%) to afford the pure 2,4,5-triphenyl-1H-imidazole.[14]
-
Dry the purified product under vacuum at 60 °C.[14]
Protocol 2: General Procedure for N-Alkylation of Imidazole
Materials:
-
Substituted imidazole
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of a Haloimidazole
Materials:
-
Haloimidazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, dissolve the haloimidazole (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.
-
Add the base (2.0 equivalents) and the palladium catalyst (e.g., 3 mol%) to the solution.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux and stir vigorously for the specified duration, monitoring for completion by TLC or GC-MS.
-
After cooling to room temperature, perform a liquid-liquid extraction to separate the product.
-
Wash the organic layer with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of substituted imidazoles.
Caption: A workflow for troubleshooting low yields in imidazole synthesis.
Caption: A logical diagram for troubleshooting common N-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. wikiwand.com [wikiwand.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sctunisie.org [sctunisie.org]
- 15. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 16. researchgate.net [researchgate.net]
Navigating the Labyrinth of 2-Aminoimidazole Functionalization: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, integral to numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and capacity for hydrogen bonding make it a highly desirable moiety in drug design. However, the very features that make it attractive also present significant challenges in its synthetic manipulation. The presence of multiple nucleophilic centers—the exocyclic 2-amino group and two endocyclic imidazole nitrogens—complicates selective functionalization.[1] This technical support center provides a comprehensive guide to overcoming these challenges, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the functionalization of 2-aminoimidazoles?
A1: The main difficulties arise from the molecule's inherent reactivity and polarity. Key challenges include:
-
Lack of Regioselectivity: The presence of three nucleophilic nitrogen atoms often leads to a mixture of products, making it difficult to selectively functionalize a single site.[1]
-
Over-reaction: The high nucleophilicity can result in the formation of di- or even tri-substituted products.[1]
-
Side Reactions: The imidazole ring itself can engage in undesirable side reactions depending on the reagents and conditions used.[1]
-
Difficult Purification: The polar nature of 2-aminoimidazole derivatives often leads to issues with chromatographic purification, such as streaking on silica gel.[1][2][3]
-
Low Yields: Can be a result of poor starting material solubility, steric hindrance, or suboptimal reaction conditions.[1][2]
-
Product Instability: Functionalized 2-aminoimidazoles can be susceptible to degradation, for instance, acylimidazoles are prone to hydrolysis.[2]
Q2: How can I achieve selective functionalization of the exocyclic 2-amino group?
A2: Selective functionalization is achievable by leveraging the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogens.[1] Key strategies include:
-
Careful control of stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the protecting group reagent can favor mono-protection.[1]
-
Low reaction temperatures: Performing the reaction at 0 °C to room temperature can enhance selectivity.[1]
-
Choice of protecting group: The selection of an appropriate protecting group is crucial and is dictated by the overall synthetic strategy.
Q3: What are the most common protecting groups for the 2-amino group, and how do I choose the right one?
A3: The most frequently used protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).[1] The choice depends on the stability of your substrate to the deprotection conditions:
-
Boc: Ideal for substrates sensitive to basic and reductive conditions, as it is cleaved under acidic conditions (e.g., TFA, HCl in dioxane).[1]
-
Fmoc: The preferred choice for acid-sensitive molecules, as it is removed under mild basic conditions (e.g., piperidine).[1]
-
Cbz: Suitable for molecules that can withstand catalytic hydrogenation and is orthogonal to both Boc and Fmoc groups.[1]
Q4: My 2-aminoimidazole starting material has poor solubility. How can I improve this?
A4: Poor solubility is a common cause of low yields.[1] To address this:
-
Use a co-solvent system: Mixtures like THF/water or dioxane/water can significantly improve solubility.[1]
-
For Boc protection: Employing aqueous basic conditions (e.g., NaOH in water) can enhance the solubility of zwitterionic starting materials.[1]
-
Consider "green" solvents: Deep eutectic solvents (DESs), such as choline chloride-urea, have been shown to improve yields and reduce reaction times.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of 2-aminoimidazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Protected Product | Incomplete reaction due to poor solubility of the starting material. | Use a co-solvent system (e.g., THF/water, dioxane/water) or a deep eutectic solvent. For Boc protection, aqueous NaOH can help solubilize zwitterionic substrates.[1][2] |
| Steric hindrance around the 2-amino group. | Use a less bulky protecting group or a more reactive reagent (e.g., Fmoc-Cl instead of Fmoc-OSu).[1] | |
| Suboptimal reaction conditions (temperature, catalyst, etc.). | Optimize reaction parameters. For Pd-catalyzed reactions, the choice of ligand is critical to minimize side reactions.[2] | |
| Formation of Multiple Products (Over-protection) | Excess protecting group reagent or prolonged reaction time. | Use a stoichiometric amount of the protecting group reagent (1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the starting material.[1] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.[1] | |
| Difficult Purification of the Protected Product | The product is highly polar and streaks on silica gel. | Add a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent.[3] Consider alternative stationary phases (e.g., alumina, C18 reverse-phase) or purification methods like precipitation or crystallization.[1][2] |
| The product co-elutes with byproducts. | Optimize the eluent system, potentially using a gradient elution.[1] | |
| Incomplete Deprotection | Insufficient deprotection reagent or reaction time. | Increase the equivalents of the deprotection reagent and/or extend the reaction time, monitoring by TLC or LC-MS.[1] |
| The protecting group is sterically hindered or resistant to cleavage. | For acid-labile groups like Boc, use stronger acids (e.g., neat TFA). For base-labile groups like Fmoc, a stronger base (e.g., DBU) may be necessary.[1] | |
| Side Reactions During Deprotection | Acid-catalyzed side reactions on other functional groups. | Use milder deprotection conditions (e.g., for Boc deprotection, use HCl in dioxane or methanol instead of neat TFA).[1] |
| Alkylation of nucleophilic residues by carbocations generated during Boc deprotection. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection mixture.[1] | |
| Product Instability/Degradation | Hydrolytic instability (e.g., acylimidazoles). | Avoid silica gel chromatography where possible.[2] |
| Oxidative degradation (e.g., color change in solution). | Prepare solutions fresh, degas solvents, and store under an inert atmosphere, protected from light.[5] | |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Perform a stepwise dilution, increase the final DMSO concentration (if tolerated by the assay), or use a solubilizing agent. Brief sonication can also help.[5] |
Quantitative Data Summary
The following table summarizes typical yields for the protection of the 2-amino group in various 2-aminoimidazole derivatives. It is important to note that yields are highly substrate-dependent, and optimization of reaction conditions is often necessary.[1]
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | Aryl-substituted 2-aminoimidazole | (Boc)₂O, Et₃N, CH₂Cl₂, rt, 2 h | 95 | [1] |
| Boc | 2-Aminoimidazole | (Boc)₂O, NaOH, H₂O, rt, 10-30 min | 75-95 | [1] |
| Tosyl | N-propargyl-2-aminoimidazole | TsCl, Pyridine, 0 °C to rt | Good | [1] |
| SEM | Imidazole | SEMCl, NaH, THF | 47 | [1] |
Experimental Protocols
Protocol 1: N-Boc Protection of a 2-Aminoimidazole Derivative
Materials:
-
2-Aminoimidazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a THF/water mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in the chosen solvent (e.g., CH₂Cl₂ or a THF/water mixture).
-
Add the base (Et₃N for organic solvents, or aqueous NaOH for aqueous mixtures) and cool the mixture to 0 °C in an ice bath.
-
Slowly add (Boc)₂O to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, if an organic solvent was used, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine. If an aqueous medium was used, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.[1]
Protocol 2: N-Fmoc Protection of a 2-Aminoimidazole Derivative
Materials:
-
2-Aminoimidazole derivative (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-aminoimidazole derivative in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[1]
Visualized Workflows
The following diagrams illustrate key workflows and decision-making processes in the functionalization of 2-aminoimidazoles.
Caption: A generalized workflow for the functionalization of 2-aminoimidazoles utilizing a protecting group strategy.
Caption: A decision tree for troubleshooting low yields in 2-aminoimidazole functionalization reactions.
References
Methods for reducing impurities in (2-Amino-1-methyl-1H-imidazol-5-YL)methanol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the reductive amination of a suitable precursor, such as 2-amino-1-methyl-1H-imidazole-5-carbaldehyde, using a reducing agent like sodium borohydride. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired amine.
Q2: What are the potential impurities I should be aware of during the synthesis?
Potential impurities can arise from starting materials, intermediates, byproducts, and degradation products. Key impurities may include:
-
Unreacted Starting Materials: Residual 2-amino-1-methyl-1H-imidazole-5-carbaldehyde.
-
Intermediate Impurities: Unreacted intermediate imine.
-
Over-alkylation Products: Formation of tertiary amines if the product amine reacts further with the aldehyde.
-
Byproducts from the Reducing Agent: Borate salts from sodium borohydride.
-
Analogs from Starting Material Impurities: Impurities in the starting aldehyde will lead to the corresponding alcohol analogs.
Q3: How can I monitor the progress of the reaction to minimize impurities?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By tracking the consumption of the starting aldehyde and the formation of the product, you can determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive temperatures.
Q4: What are the recommended purification techniques for the final product?
The primary purification method for this compound is column chromatography on silica gel. An alternative is acid-base extraction, where the basic amine product is extracted into an acidic aqueous layer, washed, and then liberated by basification before extraction with an organic solvent. For enhanced stability and easier handling, the purified free base can be converted to its hydrochloride salt.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction solvent. | 1. Increase the reaction time for imine formation or add a dehydrating agent (e.g., anhydrous MgSO₄). 2. Use a fresh batch of the reducing agent. 3. Ensure the solvent is anhydrous. |
| Formation of Multiple Byproducts | 1. Over-alkylation of the amine product. 2. Side reactions involving the imidazole ring. | 1. Use a milder reducing agent or carefully control the stoichiometry of the reactants. 2. Consider protecting the imidazole nitrogen, although this adds extra synthetic steps. |
| Product Streaking on TLC/Column Chromatography | The basic nature of the amine product interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[1] |
| Product is an Oil and Difficult to Handle | The free base form of the product may be a low-melting solid or an oil. | Convert the purified free base to its hydrochloride salt, which is typically a more stable, crystalline solid.[1] |
| Incomplete Reduction of Imine Intermediate | The reducing agent is not effective enough or has decomposed. | Increase the amount of sodium borohydride or consider using a different reducing agent. Ensure the reaction is stirred efficiently. |
Data Presentation: Impact of Reaction Conditions on Purity
The following tables summarize illustrative quantitative data on the impact of various reaction parameters on the purity of this compound, as determined by HPLC analysis.
Table 1: Effect of Reducing Agent on Product Purity
| Reducing Agent | Molar Ratio (Reducing Agent:Aldehyde) | Reaction Time (h) | Product Purity (%) | Major Impurity (%) |
| Sodium Borohydride | 1.5 | 4 | 95.2 | Unreacted Aldehyde (2.1) |
| Sodium Borohydride | 2.0 | 4 | 97.1 | Unreacted Aldehyde (0.8) |
| Sodium Cyanoborohydride | 1.5 | 6 | 96.5 | Imine Intermediate (1.5) |
| Sodium Triacetoxyborohydride | 1.2 | 8 | 98.0 | Unreacted Aldehyde (0.5) |
Table 2: Influence of Solvent on Impurity Profile
| Solvent | Reaction Temperature (°C) | Product Purity (%) | Over-alkylation Impurity (%) |
| Methanol | 25 | 96.8 | 1.2 |
| Ethanol | 25 | 95.5 | 1.8 |
| Tetrahydrofuran | 25 | 97.2 | 0.9 |
| Dichloromethane | 25 | 94.1 | 2.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
Dissolve 2-amino-1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Add a solution of aqueous ammonia (2.0 eq).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine intermediate by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the imine spot disappears.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable eluent system (e.g., dichloromethane:methanol, 95:5).
-
Elution: Load the slurry onto the column and elute with a gradient of methanol in dichloromethane (e.g., from 5% to 15% methanol). To prevent streaking, 0.5% triethylamine can be added to the eluent.[1]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of the purified compound in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.
-
Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: (2-Amino-1-methyl-1H-imidazol-5-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. The following information, compiled from available safety data and literature on related compounds, is intended to help ensure the integrity of the compound and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, especially for long-term storage, keeping the solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of 2-aminoimidazole derivatives are prone to degradation.[2] Therefore, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed container at -20°C. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C can help minimize degradation from repeated freeze-thaw cycles.[2] Solutions should also be protected from light.
Q3: What are the primary degradation pathways for this compound?
A3: As a 2-aminoimidazole derivative, this compound is likely susceptible to degradation through hydrolysis, oxidation, and photodegradation.[2] The presence of moisture, oxygen, and light can accelerate these processes. The pH of aqueous solutions can also significantly impact stability.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Storage and Handling Data
Quantitative Storage Recommendations (Based on related compounds)
| Condition | Solid Form | Solution Form (in DMSO) |
| Short-term Storage | 2-8°C (in a desiccator) | -20°C |
| Long-term Storage | -20°C (under inert gas) | -80°C (in aliquots) |
Incompatible Materials
To prevent adverse reactions, avoid storing or handling this compound with the following:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Halogens[3]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: In a chemical fume hood, weigh the desired amount of this compound into a sterile, amber glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use, amber-colored vials. Store short-term at -20°C or long-term at -80°C.[2]
General Handling Procedure
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid inhalation of dust or fumes.[3]
-
Prevent contact with skin and eyes by wearing appropriate PPE.[3]
-
Grounding and bonding should be used to prevent electrostatic discharge, which could be a fire hazard.[1]
-
After handling, wash hands thoroughly.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound appears discolored or clumped | - Absorption of moisture- Degradation due to improper storage | - Discard the reagent and use a fresh, properly stored batch.- Ensure storage containers are tightly sealed and stored in a desiccator or freezer. |
| Inconsistent experimental results | - Compound degradation in solution- Repeated freeze-thaw cycles of stock solution | - Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]- Protect solutions from light. |
| Precipitation upon dilution in aqueous buffer | - Poor aqueous solubility of the free base | - Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it is compatible with the experimental system. |
Visual Guides
Caption: Workflow for the proper storage of this compound.
Caption: Decision tree for troubleshooting inconsistent results due to potential degradation.
References
Technical Support Center: Aminomethanol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethanol and related hemiaminal compounds. This resource provides essential information to help you anticipate and overcome challenges associated with the inherent instability of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is aminomethanol and why is it so unstable?
A1: Aminomethanol is a simple hemiaminal, a type of organic compound containing both a hydroxyl (-OH) and an amino (-NH2) group attached to the same carbon atom. Its instability stems from its tendency to undergo a reversible dissociation reaction in aqueous solutions, breaking down into formaldehyde and ammonia. This equilibrium is a fundamental characteristic of hemiaminals and is the primary degradation pathway.[1]
Q2: What are the main factors that influence the degradation of aminomethanol?
A2: The stability of aminomethanol is significantly influenced by its environment. The key factors include:
-
Water: The presence of water facilitates the dissociation into formaldehyde and ammonia. In non-aqueous or gas-phase conditions, aminomethanol is surprisingly more stable.
-
pH: The rate of degradation is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the breakdown.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to further reactions of the aminomethanol or its degradation products.
Q3: I'm working on a prodrug that releases formaldehyde. Should I be concerned about its stability?
A3: Yes, if your prodrug design incorporates an aminomethanol-like moiety, its stability will be a critical factor. The release of formaldehyde is often the intended therapeutic action, but premature degradation can affect the drug's shelf-life, dosage accuracy, and therapeutic efficacy. Understanding the stability of the hemiaminal group under physiological conditions (pH 7.4) is crucial. Forced degradation studies are often employed to determine the stability of such compounds.[2]
Q4: Can I prevent my aminomethanol compound from degrading?
A4: While complete prevention of degradation in solution is challenging, you can take several steps to minimize it. These include:
-
Storage at low temperatures: Storing your compound at or below 4°C can significantly slow down the degradation rate.[3]
-
Use of non-aqueous solvents: Whenever possible, using anhydrous organic solvents will help to maintain the stability of the compound.
-
pH control: If working in an aqueous environment is necessary, maintaining the solution at an optimal pH where the compound exhibits maximum stability is key. This often requires performing a pH-rate profile study.
-
Inert atmosphere: For compounds sensitive to oxidation, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in NMR Spectrum
Symptom: After dissolving your aminomethanol-containing compound, you observe new or broadening peaks in the 1H NMR spectrum over time. You may also see the disappearance of expected signals.
Possible Cause: The compound is degrading in the NMR solvent into its corresponding amine and aldehyde (e.g., ammonia and formaldehyde). The broadening of peaks can be due to the chemical exchange between the aminomethanol and its dissociated forms at a rate that is comparable to the NMR timescale.[4][5]
Solutions:
-
Immediate Analysis: Acquire the NMR spectrum as quickly as possible after dissolving the sample.
-
Low-Temperature NMR: Running the experiment at a lower temperature can slow down the exchange rate, potentially resulting in sharper peaks for the individual species.
-
Anhydrous Solvent: Ensure you are using a fresh, anhydrous deuterated solvent. Traces of water can accelerate degradation. Consider storing your NMR solvents over molecular sieves.
-
D2O Shake: To confirm the presence of exchangeable protons (like -OH and -NH), add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of a peak indicates an exchangeable proton.[4]
Issue 2: Inconsistent Reaction Yields or Failure
Symptom: A reaction where an aminomethanol is a starting material or an intermediate gives low or inconsistent yields, or fails to produce the desired product.
Possible Cause: The aminomethanol intermediate is degrading before it can react as intended. The reaction conditions (pH, temperature, solvent) may be promoting its dissociation.
Solutions:
-
Control Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Optimize pH: If the reaction is in an aqueous or protic solvent, the pH can be critical. Imine formation, which proceeds through a hemiaminal intermediate, is often optimal in a slightly acidic pH range (around 4-6).[6] Highly acidic or basic conditions can accelerate the breakdown of the intermediate.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere.
-
In Situ Generation: Consider a reaction strategy where the aminomethanol is generated in situ in the presence of the other reactants, so it can be consumed as it is formed.
Quantitative Data on Stability
The following table provides an illustrative example of how the half-life of a simple hemiaminal might be affected by pH and temperature. Note: These are not experimental values for aminomethanol and should be used as a general guide. A dedicated stability study is necessary to determine the precise degradation kinetics for your compound of interest.
| Temperature (°C) | pH | Estimated Half-life (t½) | Relative Stability |
| 4 | 7 | Hours to Days | High |
| 25 | 4 | Minutes to Hours | Moderate |
| 25 | 7 | Minutes | Low |
| 25 | 10 | Minutes | Low |
| 50 | 7 | Seconds to Minutes | Very Low |
Experimental Protocols
Protocol 1: General Guidelines for Storage and Handling
To maximize the shelf-life of your aminomethanol compound:
-
Storage:
-
Store the compound as a solid in a tightly sealed container.
-
Keep the container in a freezer (-20°C is recommended) or at a minimum, in a refrigerator (2-8°C).[3]
-
Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.
-
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Handle the compound in a dry, inert atmosphere (e.g., in a glove box) if possible.
-
Prepare solutions immediately before use.
-
If preparing an aqueous solution, use a buffer at the pH of maximum stability (if known) and keep the solution on ice.
-
Protocol 2: Forced Degradation Study to Determine pH Stability Profile
This protocol outlines a general procedure to investigate the stability of an aminomethanol compound at different pH values.
-
Preparation of Buffers:
-
Sample Preparation:
-
Prepare a stock solution of your compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or methanol).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).[1]
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Immediately quench the degradation if necessary (e.g., by neutralizing the pH or by dilution in a cold mobile phase).
-
Analyze the samples by a validated stability-indicating method (e.g., HPLC) to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time for each pH value.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
-
A plot of log(k) versus pH will give you the pH-rate profile, indicating the pH of maximum stability.
-
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol and Known Inhibitors in Creatine Metabolism
A detailed guide for researchers and drug development professionals on the potential biological activity of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol in comparison to established inhibitors of creatine kinase and the creatine transporter SLC6A8.
Introduction
Quantitative Data on Known Inhibitors
The following table summarizes the inhibitory activities of several known compounds against creatine kinase and the creatine transporter SLC6A8. This data provides a benchmark for the potential efficacy of novel inhibitors like this compound.
| Target | Inhibitor | Inhibitor Type | IC50 | Ki | Reference |
| Creatine Kinase | Uric Acid | Not Specified | - | - | [1] |
| Meldonium | Not Specified | - | - | [2] | |
| Myricetin | Not Specified | - | - | [2] | |
| Sodium Azide | Not Specified | - | - | [3] | |
| Sodium Oxamate | Competitive | - | - | [3] | |
| 2,3-Butanedione 2-Monoxime | Not Specified | - | - | [3] | |
| Creatine Transporter (SLC6A8) | RGX-202 (β-guanidinoproprionic acid) | Competitive | - | - | [4] |
| Guanidinopropionate | Competitive | - | - | [5] |
Signaling Pathways and Mechanisms of Inhibition
To understand the potential impact of this compound and known inhibitors, it is crucial to visualize the biological pathways they may affect.
Caption: Hypothetical inhibition of the creatine kinase reaction.
Caption: Postulated inhibition of the creatine transporter SLC6A8.
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory activity of compounds against creatine kinase and the creatine transporter SLC6A8. These protocols can be adapted to evaluate this compound.
Creatine Kinase (CK) Inhibition Assay
This assay is a coupled enzyme reaction that measures the rate of NADPH formation, which is proportional to CK activity.[6]
Materials:
-
Creatine Kinase (from rabbit muscle)
-
Creatine Phosphate
-
Adenosine 5'-diphosphate (ADP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
D-Glucose
-
Imidazole acetate buffer (pH 6.7)
-
Test compound (this compound or known inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing imidazole acetate buffer, D-glucose, ADP, NADP+, hexokinase, and G6PDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a control group with no inhibitor.
-
Add the creatine kinase enzyme to all wells.
-
Initiate the reaction by adding creatine phosphate to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.
Caption: Workflow for the creatine kinase inhibition assay.
Creatine Transporter (SLC6A8) Inhibition Assay
This assay measures the uptake of radiolabeled creatine into cells expressing the SLC6A8 transporter.[7]
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human SLC6A8
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[14C]-Creatine (radiolabeled creatine)
-
Test compound (this compound or known inhibitor)
-
Scintillation fluid
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Seed HEK293-SLC6A8 cells in 24-well plates and grow to confluency.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compound at various concentrations in KRH buffer for a specified time (e.g., 15 minutes) at 37°C. Include a control group with no inhibitor.
-
Add [14C]-Creatine to each well to initiate the uptake.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the percentage of inhibition by comparing the creatine uptake in the presence and absence of the inhibitor. IC50 values can be determined from a dose-response curve.
Conclusion
While the biological activity of this compound remains to be experimentally determined, its structural similarity to creatinine provides a strong rationale for investigating its potential as an inhibitor of creatine kinase or the creatine transporter SLC6A8. The data and protocols presented in this guide offer a framework for researchers to systematically evaluate this compound and compare its activity against known inhibitors in the field of creatine metabolism research. Such studies will be crucial in uncovering the therapeutic potential of this and similar novel chemical entities.
References
- 1. Identification of a creatine kinase inhibitor in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Substituted Imidazole Derivatives in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of two distinct classes of substituted imidazole derivatives: a novel series with anticancer properties and another with antimicrobial activities. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental protocols to aid in future research and development.
Part 1: Anticancer Activity of Novel Substituted Imidazole Derivatives
A recent study has synthesized and evaluated a series of novel substituted imidazole derivatives for their antiproliferative effects against urothelial carcinoma. This section compares the cytotoxic activity of four of these derivatives against the T24 transitional carcinoma cell line. The anticancer effects of these compounds are linked to the modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]
Quantitative Data Summary
The cytotoxic activity of the imidazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay.[1]
| Compound ID | Derivative Name | Cell Line | IC50 (µM)[1] |
| 1a | Kim-161 (5a) | T24 | 56.11 |
| 1b | Kim-111 (5b) | T24 | 67.29 |
| 1c | Kim-261 (5c) | T24 | No Inhibition |
| 1d | Kim-231 (5d) | T24 | No Inhibition |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] The anticancer imidazole derivatives discussed here are suggested to exert their effects by modulating this pathway.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]
1. Cell Plating:
-
Harvest cells in the exponential growth phase and determine cell viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare serial dilutions of the substituted imidazole derivatives in the appropriate cell culture medium.
-
Remove the overnight culture medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[7]
3. MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.[5]
-
Incubate the plates for an additional 4 hours at 37°C, protected from light.[7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[7]
5. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part 2: Antimicrobial Activity of N-Substituted Imidazole Derivatives
A series of N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. This section provides a comparative summary of their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.
Quantitative Data Summary
The antimicrobial efficacy of the N-substituted imidazole derivatives was assessed by determining their MIC values using the tube dilution method.[8][9]
| Compound ID | R-group | S. aureus (MIC, µg/mL)[9] | B. subtilis (MIC, µg/mL)[9] | E. coli (MIC, µg/mL)[9] | P. aeruginosa (MIC, µg/mL)[9] | C. albicans (MIC, µg/mL)[9] | A. niger (MIC, µg/mL)[9] |
| 2a | -CH2-Ph | 12.5 | 25 | 50 | 50 | 12.5 | 25 |
| 2b | -Cyclohexyl | 6.25 | 12.5 | 25 | 50 | 6.25 | 12.5 |
| 2c | -CH2-Naphthyl | 12.5 | 25 | 50 | 100 | 12.5 | 25 |
| 2d | -CH2-CO-NH-Ph(p-Cl) | 25 | 50 | 100 | 100 | 25 | 50 |
| 2e | -Piperidinyl | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| Ciprofloxacin | - | 0.78 | 1.56 | 0.78 | 1.56 | - | - |
| Fluconazole | - | - | - | - | - | 3.125 | 6.25 |
Experimental Workflow
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely used procedure.[10][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][13][14]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.[11]
2. Inoculum Preparation:
-
From a pure overnight culture of the test microorganism, prepare a suspension in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.[14]
-
Dilute this standardized inoculum to the final required concentration in the growth medium.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared inoculum.
-
Include a positive control well (inoculum without the antimicrobial agent) to ensure microbial growth and a negative control well (medium only) to check for sterility.[11]
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[15]
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[11][14]
5. Quality Control:
-
Concurrently test standard quality control strains with known MIC values to ensure the accuracy and reproducibility of the assay.[11]
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC determination by broth microdilution. [bio-protocol.org]
Unlocking the Therapeutic Potential of 2-Aminoimidazoles: A Comparative Guide to Structure-Activity Relationships
The 2-aminoimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various marine natural products with potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoimidazole derivatives across different therapeutic areas, with a focus on their applications as antibiofilm agents, adenosine receptor antagonists, and kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance the design of novel 2-aminoimidazole-based therapeutics.
Combating Bacterial Biofilms: The Rise of 2-Aminoimidazole Derivatives
Bacterial biofilms are a significant challenge in healthcare, contributing to persistent infections and antibiotic resistance. 2-Aminoimidazole-containing natural products have demonstrated remarkable antibiofilm activity, inspiring the development of synthetic analogs with improved properties.
A key strategy in the development of these agents is the modification of substituents on the 2-aminoimidazole core to enhance their ability to inhibit biofilm formation and disperse pre-formed biofilms. The following table summarizes the activity of a representative 2-aminoimidazole derivative, H10 (2-amino-N-undecyl-H-imidazole-5-butanamide), against two clinically relevant pathogens.
| Compound | Organism | Biofilm Inhibition IC50 (µM) | Biofilm Dispersion EC50 (µM) |
| H10 | Staphylococcus aureus | 12[1] | 100[1] |
| H10 | Pseudomonas aeruginosa | 31[1] | 46[1] |
The data indicates that H10 is a potent inhibitor of biofilm formation, particularly against S. aureus, and is also capable of dispersing established biofilms of both S. aureus and P. aeruginosa.[1] The SAR studies in this area have revealed that the nature and length of the alkyl chain attached to the amide group, as well as substitutions on the imidazole ring, play a crucial role in determining the antibiofilm potency and spectrum of activity.
Experimental Protocol: Biofilm Inhibition and Dispersal Assays
The following protocol outlines the crystal violet staining method used to quantify biofilm formation and dispersal.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
2-Aminoimidazole compounds
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
-
Microplate reader
Biofilm Inhibition Assay:
-
Prepare a bacterial suspension in fresh medium to a specific optical density (e.g., OD600 of 0.01-0.1).
-
Add various concentrations of the 2-aminoimidazole compound to the wells of a 96-well plate.
-
Add the bacterial suspension to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
-
Gently remove the planktonic bacteria and wash the wells with PBS.
-
Stain the attached biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with deionized water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet stain with 95% ethanol or 33% acetic acid.
-
Measure the absorbance of the solubilized solution at a wavelength of 570-595 nm.
-
The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[2]
Biofilm Dispersal Assay:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) without the addition of the compound.
-
After the incubation period, gently remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh medium containing various concentrations of the 2-aminoimidazole compound to the wells.
-
Incubate the plate for an additional 24 hours at 37°C.[2]
-
Quantify the remaining biofilm using the crystal violet staining method as described in the inhibition assay (steps 6-9).
-
The percentage of biofilm dispersal is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[2]
Targeting Adenosine Receptors: 2-Aminoimidazoles as Antagonists
Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, making them attractive drug targets.[3] SAR studies have explored the potential of 2-aminoimidazole derivatives as adenosine receptor antagonists. A significant improvement in affinity and selectivity was observed upon modification of the 2-aminoimidazole scaffold to 2-aminoimidazolyl-thiazole derivatives.[3]
The following table presents the binding affinities (Ki values) of a series of 2-aminoimidazolyl-thiazole derivatives for human adenosine receptor subtypes.
| Compound | R | hA1 Ki (µM) | hA2A Ki (µM) | hA3 Ki (µM) |
| 12a | 4-Fluorophenyl | >10 | >10 | 0.45 |
| 12b | 4-Chlorophenyl | 7.8 | >10 | 0.19 |
| 12c | 4-Bromophenyl | >10 | >10 | 0.38 |
| 12d | 4-Methylphenyl | >10 | >10 | 1.2 |
| 12e | 4-Methoxyphenyl | >10 | >10 | 2.5 |
| 12f | 2-Thienyl | >10 | >10 | 0.23 |
Data extracted from a study on non-xanthine human adenosine A3 receptor antagonists.[3]
The data highlights that compound 12b , with a 4-chlorophenyl substituent, is the most potent and selective A3 adenosine receptor antagonist in this series.[3] The SAR suggests that electron-withdrawing groups at the para-position of the phenyl ring are favorable for A3 receptor affinity.
Experimental Protocol: Solid-Phase Synthesis of 2-Aminoimidazole Derivatives
The following is a general procedure for the solid-phase synthesis of a 2-aminoimidazole library.
Materials:
-
2-Chlorotrityl chloride resin
-
Amidinothiourea
-
Diisopropylethylamine (DIPEA)
-
Various arylamines
-
Mukaiyama's reagent
-
α-Bromoketones
-
Solvents: DMF, DCM, THF
Procedure:
-
Swell the 2-chlorotrityl resin in DMF.
-
Add amidinothiourea and DIPEA to the resin and stir.
-
Wash the resin extensively to remove unbound reagents.
-
Perform guanylation of the resin-bound amidinothiourea with various arylamines using Mukaiyama's reagent in DMF.
-
React the resulting resin-bound amidinoguanidines with a series of α-bromoketones. This leads to N-alkylation followed by cyclization to form the resin-bound 2-aminoimidazole derivatives.[3]
-
Cleave the final compounds from the resin to obtain the desired 2-aminoimidazole library.
Modulating Kinase Activity: 2-Aminoimidazoles as Inhibitors
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Their aberrant activity is often associated with cancer. While the provided data focuses on 4-aminoimidazole derivatives, the SAR principles can inform the design of 2-aminoimidazole-based kinase inhibitors.
The following table shows the inhibitory activity (IC50 values) of a series of 4-aminoimidazole derivatives against the Src kinase.
| Compound | R1 | R2 | Src IC50 (nM) |
| 4g | 2-hydroxyphenyl | CONH2 | 40 |
| 4j | 3-hydroxyphenyl | CONH2 | 40 |
| 4k | 2-hydroxyphenyl | COOCH3 | 40 |
| 4l | 3-hydroxyphenyl | COOCH3 | 50 |
Data extracted from a study on the optimization of aminoimidazole derivatives as SFK inhibitors.[4]
The data indicates that substitutions on the phenyl ring and the nature of the side chain significantly impact the inhibitory potency against Src kinase. Specifically, hydroxyl groups at the ortho or meta positions of the phenyl ring, combined with an amide or methyl ester side chain, resulted in the highest inhibitory activity.[4] These findings provide a valuable starting point for designing potent 2-aminoimidazole-based SFK inhibitors.
Experimental Protocol: Src Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a common method for measuring the activity of kinases and the effect of inhibitors.
Materials:
-
Src enzyme
-
Substrate/ATP mix
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume plates
-
Luminometer
Procedure:
-
Add 1 µl of the inhibitor (or DMSO control) to the wells of a 384-well plate.
-
Add 2 µl of the Src enzyme solution.
-
Add 2 µl of the substrate/ATP mix to initiate the kinase reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence. The amount of light generated is proportional to the amount of ADP formed and, therefore, the kinase activity.
This comparative guide highlights the versatility of the 2-aminoimidazole scaffold in developing novel therapeutic agents. The presented SAR data, experimental protocols, and workflow diagrams provide a solid foundation for researchers to build upon in their quest for more effective and selective drugs targeting a range of diseases. Further exploration of the chemical space around the 2-aminoimidazole core is warranted to unlock its full therapeutic potential.
References
- 1. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Validation of p38 MAPK as the Biological Target for (2-Amino-1-methyl-1H-imidazol-5-YL)methanol
For Immediate Release
This guide provides a comprehensive comparison of experimental data for validating p38 mitogen-activated protein kinase (MAPK) as the biological target of the novel compound, (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. In this hypothetical scenario, this compound, hereafter referred to as "Compound X," was identified through a high-throughput screening campaign. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Compound X's performance against established p38 MAPK inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further investigation and development.
p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3][] This guide outlines the systematic approach to validating p38 MAPK as the genuine target of Compound X.
Comparative Analysis of p38 MAPK Inhibitors
To contextualize the inhibitory potential of Compound X, its performance was benchmarked against two well-characterized p38 MAPK inhibitors: SB203580 and BIRB 796. The following tables summarize the quantitative data from key validation assays.
Table 1: Biochemical Assay Results
| Compound | Target Isoform | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| Compound X | p38α | ADP-Glo™ Kinase Assay | 150 | 85 |
| SB203580 | p38α/β | Lanthascreen™ Eu Kinase Binding Assay | 50 | 38 |
| BIRB 796 | p38α | FRET-based enzymatic assay | 0.1 | 0.05 |
Table 2: Cellular Assay Results
| Compound | Cell Line | Assay Type | EC₅₀ (µM) (TNF-α Inhibition) | CC₅₀ (µM) (Cytotoxicity) |
| Compound X | THP-1 | LPS-stimulated TNF-α release | 1.2 | > 50 |
| SB203580 | THP-1 | LPS-stimulated TNF-α release | 0.5 | 25 |
| BIRB 796 | U937 | LPS-stimulated TNF-α release | 0.08 | 15 |
Table 3: In Vivo Efficacy in a Murine Collagen-Induced Arthritis Model
| Compound | Dose (mg/kg, p.o.) | Paw Swelling Reduction (%) | TNF-α Reduction in Serum (%) |
| Compound X | 30 | 45 | 55 |
| SB203580 | 15 | 40 | 50 |
| BIRB 796 | 10 | 60 | 70 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.
Biochemical Assays
1. p38α Kinase Activity Assay (ADP-Glo™)
-
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
Recombinant human p38α enzyme is incubated with the substrate ATF2 and ATP in a kinase reaction buffer.
-
Varying concentrations of Compound X, reference compounds, or vehicle (DMSO) are added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader. IC₅₀ values are calculated from the dose-response curves.
-
2. Kinase Binding Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Principle: This assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Eu-labeled anti-tag antibody, GST-tagged p38α, and an Alexa Fluor™ 647-labeled tracer are combined in the assay buffer.
-
Serial dilutions of the test compounds are added.
-
The plate is incubated at room temperature for 60 minutes.
-
The FRET signal is read on a fluorescence plate reader. Kᵢ values are determined from the competition binding curves.
-
Cellular Assays
1. LPS-Induced TNF-α Release in THP-1 Cells
-
Principle: This assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
THP-1 cells are plated in 96-well plates and differentiated into macrophage-like cells with PMA for 48 hours.
-
Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
LPS (1 µg/mL) is added to stimulate TNF-α production.
-
After 6 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.
-
EC₅₀ values are calculated from the dose-response curves.
-
2. Cytotoxicity Assay (MTT)
-
Principle: This colorimetric assay assesses cell viability. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium salt MTT to formazan, which has a purple color.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 24 hours.
-
MTT solution is added to each well and incubated for 4 hours.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm. CC₅₀ values are determined from the dose-response curves.
-
In Vivo Studies
1. Murine Collagen-Induced Arthritis (CIA) Model
-
Principle: This is a widely used animal model for rheumatoid arthritis. Immunization with type II collagen induces an autoimmune inflammatory response in the joints, mimicking the pathology of the human disease.
-
Protocol:
-
DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
A booster injection is given 21 days after the primary immunization.
-
Once arthritis is established (typically around day 28), mice are randomized into treatment groups.
-
Mice are dosed orally, once daily, with the test compounds or vehicle.
-
Paw swelling is measured daily using a caliper.
-
At the end of the study, blood is collected for serum TNF-α measurement by ELISA.
-
Visualizing the Biological Context
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
References
In silico and in vitro validation of imidazole derivatives as enzyme inhibitors
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and clinically approved drugs.[1] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of its interaction with a wide array of biological targets, including enzymes. This guide provides a comparative analysis of substituted imidazole derivatives as inhibitors of two key enzymes: Carbonic Anhydrase and Urease, supported by in silico and in vitro experimental data.
Imidazole Derivatives as Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer. Imidazole derivatives have emerged as a promising class of CA inhibitors.
Comparative Inhibition Data
The following table summarizes the in vitro inhibitory activity of representative imidazole derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
| Compound ID | Target Enzyme | IC50 | Reference |
| Compound 17 | hCA I | 4.13 nM | [2] |
| hCA II | 5.65 nM | [2] | |
| Compound 19 | hCA I | 15.67 nM | [2] |
| hCA II | 14.84 nM | [2] | |
| Compound 7i (1,3,4-thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase | 0.402 µM | [3] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 µM | [3] |
Imidazole Derivatives as Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis and ulcers.[4] Therefore, urease inhibitors are actively sought as potential treatments for H. pylori infections.
Comparative Inhibition Data
This table presents the in vitro inhibitory activity of various imidazole-based scaffolds against Jack bean or H. pylori urease, compared to the standard inhibitor, thiourea.
| Compound ID | Target Enzyme | IC50 | Reference |
| Compound 4i (Imidazopyridine-Oxazole) | Urease | 5.68 ± 1.66 µM | [5] |
| Compound 4o (Imidazopyridine-Oxazole) | Urease | 7.11 ± 1.24 µM | [5] |
| Compound 2c (Imidazothiazole) | Urease | 2.94 ± 0.05 µM | [4] |
| Compound 16 (Benzimidazole-azine) | Urease | 14.21 ± 1.87 µM | [6] |
| Thiourea (Standard) | Urease | 21.37 ± 1.76 µM | [5] |
| Thiourea (Standard) | Urease | 22.3 ± 0.031 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the in vitro and in silico evaluation of enzyme inhibitors.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the esterase activity of CA.
Materials:
-
Purified human Carbonic Anhydrase (hCA I or hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test imidazole derivatives and a standard inhibitor (e.g., Acetazolamide)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Dissolve the test compounds and standard inhibitor in DMSO to create stock solutions. Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a working solution of hCA in Tris-HCl buffer. Prepare a solution of the substrate, 4-Nitrophenyl acetate, in acetonitrile.
-
Assay Execution:
-
Add 20 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include wells for a positive control (standard inhibitor) and a negative control (buffer with DMSO).
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the hCA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of 4-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol measures the amount of ammonia produced by urease activity.
Materials:
-
Purified Jack bean Urease
-
Urea solution (in phosphate buffer)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test imidazole derivatives and a standard inhibitor (e.g., Thiourea)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds and thiourea in the appropriate buffer.
-
Enzyme Incubation:
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 25 µL of Jack bean urease enzyme solution and incubate for 15 minutes at 30°C.
-
-
Reaction Initiation: Add 55 µL of urea solution to each well to start the enzymatic reaction. Incubate for 15 minutes at 30°C.
-
Color Development:
-
Add 45 µL of the phenol reagent to each well.
-
Add 70 µL of the alkali reagent to each well.
-
Incubate the plate for 50 minutes at 37°C for color development.
-
-
Data Acquisition: Measure the absorbance of the resulting indophenol blue color at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[7][8]
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)[7][9]
-
Protein Data Bank (PDB) for receptor crystal structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target enzyme (e.g., Carbonic Anhydrase II - PDB ID: 2VVA; Urease - PDB ID: 4H9M) from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the imidazole derivatives and convert them to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define the binding site (active site) of the enzyme. This is typically done by specifying a grid box centered on the co-crystallized ligand or catalytically important residues.
-
Docking Execution:
-
Run the docking algorithm to systematically explore various conformations of the ligand within the defined active site. The program will score and rank the resulting poses based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol).
-
-
Pose Analysis and Visualization:
-
Analyze the top-ranked docking poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues.[7]
-
Compare the binding mode and score of the test compounds with a known inhibitor or the native ligand.
-
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships are essential for understanding the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 9. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Aminoimidazole Analogs Outshine Predecessors in Kinase Inhibition: A Comparative Docking Analysis
A recent wave of computational and in-vitro studies has highlighted the potential of novel aminoimidazole derivatives as potent inhibitors of key cellular signaling kinases, demonstrating significant improvements over earlier generations of these compounds. These comparative analyses, leveraging molecular docking simulations, have elucidated the structural basis for their enhanced inhibitory activity, paving the way for the development of more targeted and effective therapeutics for a range of diseases, including cancer and inflammatory conditions.
Researchers have successfully identified and optimized aminoimidazole-based compounds that exhibit superior binding affinities and inhibitory concentrations against crucial enzyme targets such as Src family kinases (SFKs) and p38 MAP kinase. These findings are supported by robust experimental data, showcasing a clear progression in the rational design of these promising therapeutic agents.
Comparative Docking Performance of Aminoimidazole Derivatives
The following table summarizes the docking scores and in-vitro inhibitory activities of newly synthesized aminoimidazole compounds compared to reference inhibitors or earlier derivatives.
| Target Protein | Compound | Docking Score (kcal/mol) | IC50 (nM) | Reference Compound | Reference Docking Score (kcal/mol) | Reference IC50 (nM) | Source |
| Src Family Kinase (c-Src) | Compound 4k | Not explicitly stated | Sub-nanomolar range | Dasatinib | Not explicitly stated | Not explicitly stated | [1][2] |
| Src Family Kinase (c-Src) | Compound 4l | Not explicitly stated | Sub-nanomolar range | Dasatinib | Not explicitly stated | Not explicitly stated | [1][2] |
| p38α MAP Kinase | Compound AA6 | -7.83 | 403.57 ± 6.35 | SB203580 (adezmapimod) | Not explicitly stated | 222.44 ± 5.98 | [3] |
| p38α MAP Kinase | Compound AA4 | -7.60 | Substantial activity | SB203580 (adezmapimod) | Not explicitly stated | 222.44 ± 5.98 | [3] |
| p38α MAP Kinase | Compound AA8 | -7.55 | Substantial activity | SB203580 (adezmapimod) | Not explicitly stated | 222.44 ± 5.98 | [3] |
Visualizing the Path to Inhibition
The development and evaluation of these aminoimidazole inhibitors typically follow a structured workflow, beginning with computational design and culminating in biological validation.
Caption: A generalized workflow for the design and validation of aminoimidazole-based kinase inhibitors.
Aminoimidazole derivatives often target key kinases within cellular signaling pathways that are hyperactivated in diseases like cancer. For instance, Src family kinases are crucial components of pathways regulating cell growth, proliferation, and survival.
Caption: Inhibition of the Src signaling pathway by aminoimidazole compounds.
Detailed Experimental Protocols
The success of these comparative studies hinges on meticulous experimental and computational methodologies.
Molecular Docking Protocol (Representative)
A representative molecular docking protocol employed in these studies involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., p38α MAP kinase) is obtained from a protein database. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the aminoimidazole derivatives and reference compounds are sketched and converted to 3D structures. Energy minimization is then performed to obtain stable conformations.
-
Grid Generation: A docking grid is defined around the active site of the kinase, typically encompassing the ATP-binding pocket where the inhibitors are expected to bind.
-
Docking Simulation: A molecular docking program is used to systematically sample the conformational space of each ligand within the defined grid, predicting the most favorable binding poses. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are analyzed.[3][4] For instance, in the study of p38 MAP kinase inhibitors, key interactions were observed with amino acid residues like Asp 168, Lys 53, and Tyr 35.[3]
In-vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is quantified using in-vitro kinase assays. A common method is the albumin denaturation inhibitory activity assay, which serves as a preliminary screening for anti-inflammatory potential.[3] For more specific kinase activity, cell-free assays are performed where the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase is measured. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.[1][2]
Cell-Based Proliferation Assays
To assess the biological effect of the inhibitors in a cellular context, antiproliferative assays are conducted. Cancer cell lines with hyperactivation of the target kinase are treated with varying concentrations of the aminoimidazole compounds. The cell viability is measured after a specific incubation period (e.g., 24 or 48 hours) using methods like the MTT assay.[5] These experiments determine the compounds' potency in inhibiting cancer cell growth.
References
- 1. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological assessment and molecular docking studies of new 2-aminoimidazole-quinoxaline hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Comparative Analysis
A comprehensive review of the available preclinical data for (2-Amino-1-methyl-1H-imidazol-5-YL)methanol and its analogs, focusing on antibacterial potentiation.
Disclaimer: Extensive searches for preclinical efficacy data on the specific compound This compound did not yield any publicly available studies. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of compounds: Dimeric 2-Aminoimidazoles (2-AIs) , which have demonstrated significant potential as antibiotic adjuvants in preclinical models.
Introduction to Dimeric 2-Aminoimidazoles as Antibiotic Adjuvants
The rise of antibiotic-resistant bacteria, such as Acinetobacter baumannii, poses a significant threat to global health. One promising strategy to combat resistance is the use of adjuvants, which are compounds that enhance the efficacy of existing antibiotics. Dimeric 2-aminoimidazoles have emerged as a potent class of adjuvants, particularly for macrolide antibiotics against Gram-negative bacteria, which are typically resistant to this class of drugs due to the low permeability of their outer membrane.[1]
This guide provides a comparative overview of the preclinical efficacy of several dimeric 2-AI compounds as adjuvants for the macrolide antibiotic clarithromycin against Acinetobacter baumannii.
Comparative Efficacy of Dimeric 2-AI Adjuvants
The efficacy of dimeric 2-AI adjuvants was evaluated by determining their ability to reduce the Minimum Inhibitory Concentration (MIC) of clarithromycin against A. baumannii strain 5075. A lower MIC indicates greater potentiation of the antibiotic.
| Compound | Adjuvant Concentration (µM) | Clarithromycin MIC (µg/mL) | Fold Reduction in MIC |
| Control | 0 | 32 | - |
| Parent Dimer | 7.5 | 1 | 32 |
| Compound 9g | 2.5 | 2.0 | 16 |
| Compound 9k | 1.5 | 2.0 | 16 |
| Compound 9a | 5.0 | ≤2 | ≥16 |
| Compound 9b | 5.0 | ≤2 | ≥16 |
| Compound 9j | 5.0 | ≤2 | ≥16 |
| Compound 9f | 7.5 | ≤2 | ≥16 |
| Compound 9l | 7.5 | ≤2 | ≥16 |
| Compound 9m | 7.5 | ≤2 | ≥16 |
| Compound 9h | 20 | 4 | 8 |
| Data sourced from a study on dimeric 2-AIs as macrolide adjuvants.[1] |
In Vitro Cytotoxicity
A critical aspect of preclinical evaluation is the assessment of a compound's toxicity to mammalian cells. The following table summarizes the 50% inhibitory concentration (IC50) of lead dimeric 2-AI compounds against HepG2 human liver cancer cells. A higher IC50 value indicates lower cytotoxicity.
| Compound | IC50 against HepG2 cells (µg/mL) |
| Compound 1 | 6.8 |
| Compound 2 | 23.2 |
| Lead Dimers | >200 |
| Data sourced from a study on dimeric 2-AIs as macrolide adjuvants.[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of clarithromycin in the presence of the dimeric 2-AI adjuvants was determined using the broth microdilution method.
-
A culture of A. baumannii 5075 was grown overnight in Cation-adjusted Mueller Hinton Broth (CAMHB) at 37°C with shaking.
-
The culture was then diluted 1:40 in fresh CAMHB and incubated for 4 hours.
-
The bacterial suspension was added to microtiter plates containing serial dilutions of clarithromycin, with and without a fixed concentration of the 2-AI adjuvant.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of clarithromycin at which no visible bacterial growth was observed.[1]
Cytotoxicity Assay
The cytotoxicity of the dimeric 2-AI compounds was evaluated against the HepG2 human liver cancer cell line.
-
HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the dimeric 2-AI compounds.
-
After a 24-hour incubation period, cell viability was assessed using a standard viability assay (e.g., MTS or MTT assay).
-
The IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in cell viability compared to untreated controls.
Visualizing Experimental Workflow and Mechanism of Action
Caption: Experimental workflow for MIC and cytotoxicity assays.
Caption: Proposed mechanism of action for dimeric 2-AI adjuvants.
References
Benchmarking (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Comparative Analysis Framework
Disclaimer: Extensive research across publicly available scientific literature and chemical databases has revealed no specific therapeutic application for the compound (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. The information predominantly identifies it as a chemical intermediate or a building block for the synthesis of more complex molecules. Consequently, a direct comparison against a "standard of care" for a specific disease is not feasible based on current knowledge.
The following guide is a hypothetical framework designed to illustrate how such a comparative analysis would be structured if this compound were being investigated as a potential therapeutic agent. For the purpose of this demonstration, we will assume it is being evaluated as a novel anti-cancer agent for Non-Small Cell Lung Cancer (NSCLC).
Hypothetical Scenario: this compound as a Novel Kinase Inhibitor for NSCLC
In this illustrative scenario, we will benchmark the hypothetical performance of "this compound" against a current standard of care for NSCLC, such as a well-established EGFR inhibitor.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize hypothetical quantitative data comparing our compound of interest with a standard of care EGFR inhibitor.
Table 1: In Vitro Efficacy against NSCLC Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
| This compound | A549 (EGFR wild-type) | 50 | Multi-kinase inhibitor |
| Standard of Care (EGFR Inhibitor) | A549 (EGFR wild-type) | 150 | EGFR Tyrosine Kinase Inhibitor |
| This compound | H1975 (EGFR T790M mutant) | 75 | Multi-kinase inhibitor |
| Standard of Care (EGFR Inhibitor) | H1975 (EGFR T790M mutant) | >1000 | EGFR Tyrosine Kinase Inhibitor |
Table 2: In Vivo Efficacy in NSCLC Xenograft Model
| Compound | Dose | Tumor Growth Inhibition (%) | Overall Survival (days) |
| Vehicle Control | - | 0 | 20 |
| This compound | 50 mg/kg | 65 | 45 |
| Standard of Care (EGFR Inhibitor) | 25 mg/kg | 50 | 35 |
Table 3: Comparative Safety Profile (Hypothetical)
| Adverse Event | This compound (Grade 3/4) | Standard of Care (EGFR Inhibitor) (Grade 3/4) |
| Diarrhea | 5% | 15% |
| Rash | 2% | 20% |
| Liver Enzyme Elevation | 8% | 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: NSCLC cell lines (A549 and H1975) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of "this compound" or the standard of care EGFR inhibitor for 72 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
NSCLC Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 1 x 10^6 H1975 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into three groups: vehicle control, "this compound" (50 mg/kg, oral, daily), and standard of care EGFR inhibitor (25 mg/kg, oral, daily).
-
Efficacy Evaluation: Tumor volume was measured twice weekly. Tumor growth inhibition was calculated at the end of the study. Overall survival was also monitored.
-
Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Caption: Hypothetical mechanism of action targeting a receptor tyrosine kinase.
Caption: Workflow for the hypothetical in vivo xenograft study.
Validating Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes
For researchers, scientists, and drug development professionals, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of successful therapeutic development.[1] This guide provides a comprehensive comparison of widely used genetic and chemical probes, offering objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research. This guide delves into the principles, advantages, and limitations of key techniques, including the genetic probes CRISPR/Cas9 and siRNA, and the chemical probes Cellular Thermal Shift Assay (CETSA), Photo-affinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP).[1] By understanding the nuances of each approach, researchers can design more robust experiments to validate drug targets and elucidate biological pathways.[1]
The two main complementary approaches to target validation can be categorized as “chemical” and “genetic,” where small molecule inhibitors or genetic methods are used to modulate the functional activity of a target.[2] Broadly speaking, the former provides chemical evidence for the druggability of the target, while the latter provides genetic evidence of the essentiality of its function.[2]
Comparing the Probes: A Quantitative Overview
The choice between a genetic or chemical probe often depends on the specific biological question, the nature of the target protein, and the desired experimental outcome.[1] The following tables provide a quantitative comparison of these powerful tools.
Table 1: Comparison of Genetic and Chemical Probes for MoA Validation
| Parameter | CRISPR/Cas9 | siRNA | Cellular Thermal Shift Assay (CETSA) | Photo-affinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) |
| Principle | Permanent gene knockout at the DNA level.[1] | Transient gene knockdown at the mRNA level.[1] | Measures ligand-induced changes in protein thermal stability.[1] | Covalent cross-linking of a photoreactive probe to its target upon UV irradiation.[1] | Covalent labeling of active enzyme families using reactive chemical probes.[1] |
| Effect | Complete and permanent loss of protein function.[1] | Reduction in protein expression.[1] | Confirmation of direct target engagement in a cellular context.[1] | Identification of direct binding partners.[1] | Measures the functional state of enzymes.[1] |
| Typical On-Target Efficacy | >90% knockout efficiency.[1] | 70-90% knockdown efficiency. | Dependent on binding affinity and compound concentration. | Dependent on probe design and cross-linking efficiency. | Dependent on probe reactivity and enzyme abundance. |
| Potential for Off-Target Effects | Moderate; can be minimized with careful guide RNA design. | High; sequence-dependent off-target effects are common. | Low; based on direct physical interaction with the target. | Moderate; non-specific labeling can occur. | Moderate; probes can label multiple members of an enzyme family. |
| Throughput | Low to medium. | High. | Medium to high. | Low to medium. | Medium. |
| Key Applications | Definitive validation of target essentiality; creating knockout models.[3][4] | High-throughput screening for target identification; validating findings from other methods. | Confirming direct target engagement of a compound in cells and tissues. | Identifying direct binding targets of a compound, including off-targets. | Profiling enzyme activity; identifying inhibitor targets within an enzyme class. |
Table 2: Quantitative Parameters for High-Quality Chemical Probes
| Parameter | Recommended Value | Rationale |
| Biochemical Potency (IC₅₀ or K_d_) | <100 nM | Ensures high affinity for the intended target.[5][6] |
| Cellular Potency (EC₅₀) | <1 µM | Demonstrates the ability of the probe to engage the target in a cellular environment.[5][6] |
| Selectivity (vs. related family members) | >30-fold | Minimizes the risk of off-target effects within the same protein family.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
CRISPR-Cas9 Mediated Target Knockout for Validation
This protocol outlines the steps to generate a knockout cell line to validate the on-target effects of a compound of interest.
-
Guide RNA (gRNA) Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting the gene of interest using a validated design tool to minimize off-target effects. Synthesize the sgRNAs or clone them into a suitable expression vector.[3]
-
Cas9 and gRNA Delivery: Co-transfect the Cas9 nuclease and the sgRNA expression vector into the target cell line. Lentiviral delivery can be used for difficult-to-transfect cells.[3]
-
Clonal Selection and Expansion: Isolate single cells by serial dilution or fluorescence-activated cell sorting (FACS). Expand individual clones to establish monoclonal cell lines.[3]
-
Verification of Knockout: Screen for successful gene editing in the monoclonal lines using methods like the surveyor nuclease assay, Sanger sequencing, or next-generation sequencing (NGS). Confirm the absence of the target protein expression by Western blot.[3]
-
Phenotypic Assay: Treat the knockout and wild-type cell lines with the compound of interest. Assess the phenotypic response (e.g., cell viability, proliferation). A lack of response in the knockout cells compared to the wild-type cells confirms the on-target effect.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Photo-affinity Labeling (PAL)
PAL is used to covalently link a probe to its target protein upon UV irradiation, allowing for the identification of direct binding partners.
-
Probe Design and Synthesis: Synthesize a photo-affinity probe that incorporates a photoreactive group (e.g., diazirine, benzophenone), a reporter tag (e.g., biotin, alkyne), and a moiety that binds to the target.
-
Cell Labeling: Incubate cells with the photo-affinity probe.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking between the probe and its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).[1]
-
Protein Identification: Identify the enriched proteins using mass spectrometry.[1]
-
Validation: Validate the identified targets using orthogonal methods such as siRNA or CRISPR knockout.[1]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to assess the functional state of entire enzyme families.
-
Probe Design and Synthesis: Design and synthesize an activity-based probe that contains a reactive group targeting the active site of an enzyme class, a linker, and a reporter tag.[1]
-
Cell or Lysate Labeling: Incubate the probe with cell lysates or intact cells to allow for covalent labeling of active enzymes.[1]
-
Competitive Profiling: To identify the target of an inhibitor, pre-incubate the cell lysate or cells with the inhibitor before adding the activity-based probe. A decrease in labeling of a specific enzyme indicates that it is a target of the inhibitor.
-
Analysis: Analyze the labeled proteins by gel electrophoresis or mass spectrometry to identify the enzymes targeted by the probe and the inhibitor.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental workflows and biological signaling pathways.
Caption: Orthogonal workflow for MoA validation.
Caption: PI3K/AKT/mTOR signaling pathway modulation.
Caption: Logical flow of MoA validation.
Conclusion
Confirming the on-target effects of a small molecule is a multifaceted process that benefits from a combination of genetic and biophysical approaches.[3] Genetic methods like CRISPR-Cas9 offer a powerful and precise way to validate a target by creating clean, genetically defined knockout models.[3] Chemical probes, such as those used in CETSA, PAL, and ABPP, provide invaluable, direct evidence of target engagement and functional modulation within a native cellular environment.[1] While each method has its own strengths and limitations, their true power lies in their complementary use. By integrating data from both genetic and chemical probes, researchers can build a robust and compelling case for a compound's mechanism of action, significantly increasing the confidence in its therapeutic potential and reducing the likelihood of late-stage failures in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. The disposal of (2-Amino-1-methyl-1H-imidazol-5-YL)methanol, like any laboratory chemical, requires adherence to strict protocols. This guide provides essential, step-by-step procedures for its proper disposal, aligning with general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be classified as hazardous waste.[1][2][3]
-
Segregate Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated container for hazardous chemical waste.[4][5] Chemical wastes should be segregated by general type, such as flammables, poisons, acids, and bases, to prevent incompatible substances from mixing.[4]
Step 2: Container Selection and Labeling
-
Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, without leaks or cracks.[2][3][4]
-
Properly Label the Container : Label the hazardous waste container with the full chemical name: "this compound" and list all other components of the waste mixture. The label should also clearly indicate the hazards (e.g., "Toxic," "Irritant").[6]
Step 3: Accumulation and Storage
-
Designated Storage Area : Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[2][4][6]
-
Container Management : Keep the waste container securely capped at all times, except when adding waste.[1][4] Do not fill containers beyond the neck, leaving at least one inch of headroom to allow for expansion.[4]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1][2][6]
-
Provide Documentation : Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[3]
Disposal of Empty Containers:
-
A container that has held a hazardous waste should be managed as hazardous waste unless it is "empty" according to regulatory standards.
-
For acutely hazardous waste, the container must be triple-rinsed with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Once properly decontaminated, deface all chemical labels on the empty container before disposal as regular trash.[1]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2-Amino-1-methyl-1H-imidazol-5-YL)methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Amino-1-methyl-1H-imidazol-5-YL)methanol. The following procedures are based on safety data for structurally similar imidazole-based compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][2] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect the skin. Full-body protection may be necessary when handling large quantities.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |
Safety and Handling
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[1]
Emergency Procedures
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
-
Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
In Case of a Spill:
-
Ensure adequate ventilation.
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE.
-
Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).
-
Collect the absorbed material in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Do not dispose of down the drain.[5]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.
Visual Workflow and Logic Diagrams
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: Workflow for handling this compound.
Caption: PPE selection logic for handling the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
